Linustedastat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2254299-48-2 |
|---|---|
Molecular Formula |
C26H29F2N3O2 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[(8R,9S,13S,14S,15R,17E)-4-fluoro-17-hydroxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-15-yl]-N-(5-fluoro-2-pyridinyl)propanamide |
InChI |
InChI=1S/C26H29F2N3O2/c1-26-12-11-18-17-3-2-4-21(28)19(17)7-8-20(18)25(26)15(13-22(26)31-33)5-10-24(32)30-23-9-6-16(27)14-29-23/h2-4,6,9,14-15,18,20,25,33H,5,7-8,10-13H2,1H3,(H,29,30,32)/b31-22+/t15-,18-,20-,25+,26-/m1/s1 |
InChI Key |
RMMVCLGAUPAFAI-MLXDORPZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Linustedastat and 17β-HSD1 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linustedastat (formerly FOR-6219 and OG-6219) is a steroidal, orally active and competitive inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[1][2] This enzyme is a critical mediator in the biosynthesis of potent estrogens, specifically catalyzing the conversion of estrone (B1671321) (E1) to the more biologically active estradiol (B170435) (E2). By blocking this key step, this compound was developed to exert antiestrogenic effects, with therapeutic potential in estrogen-dependent diseases such as endometriosis.[1][3] Preclinical investigations also extended to breast and endometrial cancers.[1] However, the clinical development of this compound for endometriosis was discontinued (B1498344) after a Phase 2 trial failed to meet its primary efficacy endpoint.[3][4] This guide provides a detailed technical overview of the mechanism of 17β-HSD1 inhibition by this compound, including relevant signaling pathways and generalized experimental protocols.
The Role of 17β-HSD1 in Estrogen Synthesis
17β-HSD1 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. It plays a pivotal role in the final step of the synthesis of estradiol, the most potent endogenous estrogen. The enzyme utilizes NADPH as a cofactor to reduce the C17 keto group of estrone to a hydroxyl group, thereby forming estradiol. This conversion significantly amplifies the estrogenic signal within target tissues, as estradiol has a much higher affinity for the estrogen receptor (ER) than estrone. In conditions like endometriosis and certain types of breast cancer, the local production of estradiol by 17β-HSD1 is implicated in disease progression.
Mechanism of Action of this compound
This compound is a competitive inhibitor of 17β-HSD1.[1] Its steroidal structure, derived from estrone, allows it to bind to the active site of the enzyme, thereby preventing the natural substrate, estrone, from binding and being converted to estradiol. This competitive inhibition reduces the local production of estradiol in tissues where 17β-HSD1 is expressed, such as endometriotic lesions. The intended therapeutic effect is to alleviate the symptoms and progression of estrogen-dependent pathologies without significantly altering systemic estrogen levels, a potential advantage over other hormonal therapies.[3]
Quantitative Data
| Parameter | Value | Reference Compound |
| IC50 | Not Publicly Available | 45 nM |
| Ki | Not Publicly Available | N/A |
Experimental Protocols
Detailed experimental protocols for studies specifically using this compound are not publicly available. However, based on standard methodologies for assessing 17β-HSD1 inhibition, the following sections outline representative in vitro and in vivo experimental designs.
In Vitro 17β-HSD1 Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory potential of a compound against 17β-HSD1.
Objective: To determine the IC50 value of a test compound for the inhibition of 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 enzyme
-
Estrone (substrate)
-
NADPH (cofactor)
-
[14C]-Estrone (radiolabeled substrate)
-
Test compound (e.g., this compound)
-
Reaction buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
Scintillation fluid and counter
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, NADPH, and the test compound at various concentrations.
-
The reaction is initiated by the addition of a mixture of estrone and [14C]-estrone.
-
The enzyme solution (recombinant 17β-HSD1) is added to start the catalytic reaction.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by adding a quenching solution (e.g., a solution containing unlabeled estrone and estradiol).
-
The steroids are extracted from the aqueous reaction mixture using an organic solvent (e.g., ethyl acetate).
-
The organic extract is evaporated to dryness and the residue is redissolved in a small volume of solvent.
-
The sample is spotted on a TLC plate and developed to separate estrone and estradiol.
-
The radioactivity corresponding to the estrone and estradiol spots is quantified using a scintillation counter.
-
The percentage of conversion of estrone to estradiol is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in an Animal Model of Endometriosis
This protocol describes a general approach to evaluating the efficacy of a 17β-HSD1 inhibitor in a surgically induced endometriosis mouse model.
Objective: To assess the effect of a test compound on the growth and development of endometriotic lesions in vivo.
Animal Model:
-
Female immunodeficient mice (e.g., nude mice) to allow for the transplantation of human endometrial tissue.
Procedure:
-
Human endometrial tissue is obtained from biopsies of patients with endometriosis.
-
Small fragments of the endometrial tissue are surgically implanted into the peritoneal cavity of the mice.
-
The mice are allowed to recover and the endometriotic lesions are allowed to establish for a period of time (e.g., 2-4 weeks).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., this compound) administered orally at a specified dose and frequency. The control group receives a vehicle control.
-
Treatment is continued for a defined period (e.g., 4-8 weeks).
-
At the end of the treatment period, the mice are euthanized, and the endometriotic lesions are excised, counted, measured, and weighed.
-
The lesions can be further analyzed by histology and immunohistochemistry to assess cell proliferation, apoptosis, and the expression of relevant markers.
Endpoints:
-
Number, size, and weight of endometriotic lesions.
-
Histological evaluation of lesion morphology.
-
Immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Conclusion
This compound represents a targeted approach to the treatment of estrogen-dependent diseases by specifically inhibiting the local production of estradiol through the competitive inhibition of 17β-HSD1. While the clinical development for endometriosis has been halted due to a lack of efficacy in a Phase 2 trial, the underlying scientific rationale and the preclinical data highlight the potential of 17β-HSD1 as a therapeutic target. Further research and the development of new inhibitors of this enzyme may yet yield effective treatments for endometriosis and other estrogen-driven conditions. The information and generalized protocols provided in this guide serve as a foundational resource for researchers and drug development professionals working in this area.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. organon.com [organon.com]
- 5. Discovery of highly potent, nonsteroidal 17β-hydroxysteroid dehydrogenase type 1 inhibitors by virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preclinical Pharmacology of Linustedastat: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The development of Linustedastat (formerly FOR-6219 and OG-6219) for endometriosis was discontinued (B1498344) by Organon in July 2025 due to a failure to meet its primary efficacy endpoint in a Phase 2 clinical trial. This document summarizes the publicly available preclinical data and the scientific rationale behind its development as a 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitor. Due to the proprietary nature of drug development, comprehensive preclinical data for this compound has not been publicly released. Therefore, this guide also references methodologies and findings from preclinical studies of other 17β-HSD1 inhibitors to provide a comprehensive overview of the target's preclinical validation.
Executive Summary
This compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme critical for the conversion of the weak estrogen, estrone (B1671321) (E1), to the highly potent estradiol (B170435) (E2).[1] In estrogen-dependent diseases such as endometriosis, local production of estradiol within endometriotic lesions is a key driver of disease progression. The therapeutic hypothesis for this compound was that by inhibiting 17β-HSD1, it would reduce local estradiol concentrations in these lesions, thereby mitigating the proliferative and inflammatory effects of estrogen without significantly altering systemic hormone levels.[2] This targeted approach was anticipated to offer a better safety profile compared to existing hormonal therapies that induce systemic estrogen suppression.
Preclinical evidence for other 17β-HSD1 inhibitors has demonstrated the potential of this mechanism. For instance, studies on the irreversible 17β-HSD1 inhibitor, PBRM, have shown its ability to block estradiol formation in human endometriosis lesions ex vivo and induce regression of endometriosis in a non-human primate model.[3] While specific preclinical data for this compound remains largely proprietary, this whitepaper aims to consolidate the available information and provide a framework for understanding its preclinical pharmacology based on the broader research into 17β-HSD1 inhibition.
Mechanism of Action and Signaling Pathway
This compound is designed to competitively inhibit the 17β-HSD1 enzyme. This enzyme is a key component of the intracrine pathway of steroid hormone synthesis, particularly in peripheral tissues like endometriotic lesions. By blocking the conversion of estrone to estradiol, this compound effectively reduces the local pool of the most potent estrogen, thereby diminishing the activation of estrogen receptors (ERα and ERβ) and the subsequent downstream signaling that promotes cell proliferation and inflammation.
References
- 1. healthquill.com [healthquill.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. An irreversible inhibitor of 17β-hydroxysteroid dehydrogenase type 1 inhibits estradiol synthesis in human endometriosis lesions and induces regression of the non-human primate endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Linustedastat: A Technical Analysis of its Impact on Local Estradiol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Last Updated: December 15, 2025
Executive Summary
Linustedastat (also known as OG-6219 and FOR-6219) is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is critical for the local biosynthesis of estradiol (B170435), the most potent human estrogen, from its less active precursor, estrone (B1671321). Developed to address estrogen-dependent pathologies such as endometriosis, this compound's mechanism of action is centered on reducing the intratissue concentrations of estradiol in target tissues without significantly altering systemic hormonal balance.
This technical guide provides a comprehensive overview of this compound's effect on local estradiol synthesis, summarizing available data from preclinical and clinical studies. While the clinical development of this compound for endometriosis was discontinued (B1498344) due to failure to meet the primary endpoint for pain reduction in a Phase 2 trial, the compound's pharmacology and the scientific rationale behind its development offer valuable insights for researchers in steroid hormone biology and drug discovery.
Introduction to this compound and its Target: 17β-HSD1
This compound is a steroidal compound designed to inhibit the 17β-HSD1 enzyme. This enzyme catalyzes the final and rate-limiting step in the biosynthesis of estradiol from estrone, utilizing NADPH as a cofactor.[1] In several estrogen-dependent diseases, including endometriosis and breast cancer, the local production of estradiol within the diseased tissue is a key driver of pathology.[1] By selectively inhibiting 17β-HSD1, this compound was developed with the therapeutic goal of attenuating this local estradiol synthesis.[2]
The intended advantage of this targeted approach was to avoid the side effects associated with systemic estrogen deprivation, such as bone density loss and menopausal symptoms, which are common with other hormonal therapies for endometriosis.[3][4]
Mechanism of Action: Inhibition of Local Estradiol Synthesis
This compound functions as a competitive inhibitor of 17β-HSD1. By binding to the enzyme, it prevents the conversion of estrone to estradiol, thereby reducing the local concentration of this potent estrogen in target tissues.
Caption: Signaling pathway of estradiol synthesis and the inhibitory action of this compound.
Preclinical Data on Estradiol Synthesis Inhibition
While specific quantitative data from dedicated preclinical studies on this compound are not extensively published in peer-reviewed literature, information from press releases and conference abstracts indicates its efficacy in preclinical models.
Ex Vivo Studies in Human Endometriotic Tissue
Preclinical research has demonstrated that this compound inhibits the conversion of estrone to estradiol in ex vivo human endometriotic lesions.[2][5] One abstract noted that this compound (as OG-6219) "could dramatically reduce the E2 productions in endometriosis patient tissues".[6][7] A study on a specific 17β-HSD1 inhibitor in tissue lysates from endometriosis patients showed a reduction in estradiol generation by over 85% in 70% of the patients analyzed.[5][8] Although this study did not explicitly name this compound, it highlights the potential of this class of inhibitors.
Table 1: Summary of Preclinical Findings on Estradiol Synthesis
| Model System | Key Finding | Reference |
| Ex vivo human endometriotic lesions | Inhibition of the conversion of estrone to estradiol. | [2][5] |
| Endometriosis patient tissues | Dramatic reduction in estradiol production. | [6][7] |
| Tissue lysates from endometriosis patients (specific 17β-HSD1 inhibitor) | >85% decrease in estradiol generation in 70% of patients. | [5][8] |
Clinical Studies and Pharmacodynamics
This compound progressed to Phase 2 clinical trials for the treatment of endometriosis-related pain.
Phase 1 Studies
Phase 1 clinical trials (NCT03709420 and NCT04686669) in healthy pre- and postmenopausal women demonstrated that this compound was safe and well-tolerated.[9] A key finding from these studies was the lack of significant impact on systemic estrogen levels.[10] In premenopausal women, treatment with this compound did not disrupt normal ovulatory menstrual cycles, supporting its proposed mechanism of local action without systemic hormonal disruption.[9]
Phase 2 Study (ELENA Trial)
The Phase 2 ELENA trial (NCT05560646) was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of three dose levels of this compound in women with moderate to severe endometriosis-related pain.[11] However, Organon, the developer, announced the discontinuation of the this compound clinical development program as the study did not meet its primary efficacy endpoint of demonstrating a statistically significant improvement in pelvic pain compared to placebo.[3][12]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for assessing 17β-HSD1 inhibition and estradiol levels, the following general protocols are likely to have been employed.
17β-HSD1 Inhibition Assay (In Vitro)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the 17β-HSD1 enzyme.
Caption: General workflow for an in vitro 17β-HSD1 inhibition assay.
-
Enzyme Source: Recombinant human 17β-HSD1.
-
Substrate: Estrone.
-
Cofactor: NADPH.
-
Test Compound: this compound at various concentrations.
-
Incubation: The enzyme, substrate, cofactor, and test compound are incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solvent.
-
Analysis: The amount of estradiol produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Estradiol Measurement in Tissue Samples (Ex Vivo)
This protocol is used to measure the effect of an inhibitor on estradiol synthesis in intact tissue.
Caption: General workflow for ex vivo estradiol synthesis measurement in tissue.
-
Sample Collection: Biopsies of endometriotic tissue are obtained from patients.
-
Tissue Homogenization: The tissue is homogenized to create a lysate containing the active enzymes.
-
Incubation: The tissue homogenate is incubated with estrone and varying concentrations of this compound.
-
Steroid Extraction: Steroids are extracted from the reaction mixture using an organic solvent.
-
Quantification: The concentration of estradiol is measured using a sensitive and specific method such as LC-MS/MS.
-
Normalization: The estradiol concentration is normalized to the total protein content of the tissue homogenate.
Conclusion and Future Perspectives
This compound is a well-characterized inhibitor of 17β-HSD1 that has been shown in preclinical models to effectively reduce the local synthesis of estradiol. The clinical development program for endometriosis was halted due to a lack of efficacy in pain reduction, a multifactorial symptom that may not be solely dependent on local estradiol levels.
Despite the clinical outcome in endometriosis, the principle of targeting local steroid hormone synthesis remains a valid and potentially valuable therapeutic strategy for other estrogen-dependent conditions. The data gathered for this compound underscores the feasibility of developing potent and selective inhibitors of 17β-HSD1. Future research in this area could focus on:
-
Alternative Indications: Investigating the efficacy of 17β-HSD1 inhibitors in other estrogen-driven diseases such as breast and endometrial cancer, where this compound has been studied at a preclinical level.
-
Biomarker Stratification: Identifying patient populations with a high degree of dependence on local estradiol synthesis who may be more likely to respond to this therapeutic approach.
-
Combination Therapies: Exploring the potential of 17β-HSD1 inhibitors in combination with other therapeutic agents.
The journey of this compound provides a crucial case study for the development of drugs targeting intracrine steroid hormone signaling.
References
- 1. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. An irreversible inhibitor of 17β-hydroxysteroid dehydrogenase type 1 inhibits estradiol synthesis in human endometriosis lesions and induces regression of the non-human primate endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of type 1 17β-hydroxysteroid dehydrogenase impairs the synthesis of 17β-estradiol in endometriosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. organon.com [organon.com]
- 12. US6541463B1 - Inhibitors of type 5 and type 3 17β-hydroxysteroid dehydrogenase and methods for their use - Google Patents [patents.google.com]
Linustedastat (OG-6219): A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linustedastat (formerly OG-6219 and FOR-6219) is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). Developed by Forendo Pharma and later acquired by Organon, it was investigated as a novel treatment for endometriosis. The therapeutic rationale was to locally inhibit the conversion of estrone (B1671321) to the more potent estradiol (B170435) in endometrial tissue, thereby reducing estrogenic stimulation without significantly impacting systemic hormone levels. Despite a promising preclinical profile and successful Phase 1 trials, the Phase 2 ELENA study in patients with endometriosis-related pain did not meet its primary efficacy endpoint, leading to the discontinuation of its clinical development. This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, serving as a valuable resource for researchers in the field of women's health and steroid hormone modulation.
Introduction: The Rationale for 17β-HSD1 Inhibition in Endometriosis
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue expresses the necessary enzymatic machinery to synthesize its own estradiol, a key driver of lesion growth and inflammation. 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) is a critical enzyme in this process, catalyzing the final step in estradiol biosynthesis – the conversion of the weaker estrogen, estrone, to the highly potent estradiol.[1] Elevated expression of 17β-HSD1 has been observed in endometriotic lesions, making it a compelling therapeutic target.
The development of a selective 17β-HSD1 inhibitor like this compound was based on the "intracrinology" concept: targeting local hormone production within the diseased tissue to elicit a therapeutic effect while minimizing systemic side effects associated with conventional hormonal therapies that induce a hypoestrogenic state.[2][3]
Discovery of this compound (OG-6219)
This compound was discovered and developed by Forendo Pharma, a company specializing in intracrine hormone modulation, which was later acquired by Organon.[4] The discovery program focused on identifying potent and selective inhibitors of 17β-HSD1 with drug-like properties suitable for oral administration.
The chemical structure of this compound, 3-[(17E)-4-Fluoro-17-(hydroxyimino)estra-1,3,5(10)-trien-15β-yl]-N-(5-fluoropyridin-2-yl)propanamide, reveals its foundation on a modified estrone scaffold.[1] Medicinal chemistry efforts likely focused on optimizing the substituents at various positions of the steroid nucleus to achieve high affinity and selectivity for the 17β-HSD1 enzyme. The introduction of the 15β-yl-N-(5-fluoropyridin-2-yl)propanamide side chain and the 17-hydroxyimino group were critical modifications to impart the desired inhibitory activity and pharmacological properties.
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2018224736A1. The following is a representative synthetic scheme based on the examples provided in the patent.
Experimental Protocol: Synthesis of this compound (Illustrative)
-
Step 1: Starting Material: The synthesis would likely commence from a readily available estrone derivative, which is then subjected to a series of chemical transformations to introduce the required functionalities at the C4, C15, and C17 positions.
-
Step 2: Introduction of the C15 side chain: This would involve a multi-step sequence to build the propanamide side chain at the 15β position of the steroid core. This could be achieved through stereoselective alkylation or other carbon-carbon bond-forming reactions.
-
Step 3: Formation of the Amide Bond: The carboxylic acid intermediate at the C15 side chain is then coupled with 2-amino-5-fluoropyridine (B1271945) using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the amide bond.
-
Step 4: Modification of the C17 Carbonyl Group: The ketone at the C17 position is converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base.
-
Step 5: Introduction of the C4 Fluorine: A fluorination reaction, likely using an electrophilic fluorinating agent, would be performed on the A-ring of the steroid to introduce the fluorine atom at the C4 position.
-
Step 6: Purification: The final compound, this compound, is purified using chromatographic techniques such as column chromatography or preparative HPLC to yield the desired product with high purity.
Note: This is a generalized protocol. For the exact, detailed experimental procedures, including reagents, solvents, reaction conditions, and characterization data, please refer to the specific examples within patent WO2018224736A1.
Mechanism of Action and Preclinical Pharmacology
This compound is a potent and selective inhibitor of the 17β-HSD1 enzyme.[1] Its mechanism of action is to block the conversion of estrone to estradiol within target tissues.
dot
Caption: Mechanism of action of this compound.
Experimental Protocols for Preclinical Evaluation:
-
In Vitro 17β-HSD1 Inhibition Assay:
-
Recombinant human 17β-HSD1 enzyme is incubated with a known concentration of a substrate (e.g., radiolabeled estrone) and a cofactor (NADPH).
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the substrate and product (estradiol) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
-
-
Cell-Based Assays:
-
A suitable cell line expressing 17β-HSD1 (e.g., T-47D breast cancer cells) is cultured.
-
The cells are treated with estrone in the presence or absence of varying concentrations of this compound.
-
After incubation, the concentration of estradiol in the cell culture medium is measured using methods like ELISA or LC-MS/MS.
-
The ability of this compound to inhibit estradiol production in a cellular context is determined.
-
-
Animal Models of Endometriosis:
-
Endometriosis is surgically induced in animal models, such as rodents or non-human primates, by transplanting endometrial tissue to ectopic sites.
-
The animals are treated with vehicle or different doses of this compound.
-
The growth and regression of the endometriotic lesions are monitored over time.
-
At the end of the study, the lesions are excised, weighed, and analyzed histologically.
-
Pain-related behaviors can also be assessed in some models.
-
Preclinical Data Summary
While specific quantitative data for this compound from peer-reviewed publications is limited, press releases from Forendo Pharma and presentations on related compounds suggest a favorable preclinical profile.
| Parameter | Result |
| In Vitro Potency | Potent inhibitor of 17β-HSD1 |
| Selectivity | Selective for 17β-HSD1 over other steroidogenic enzymes |
| Pharmacokinetics | Favorable pharmacokinetic properties across several preclinical species, supporting oral dosing.[5] |
| In Vivo Efficacy | Demonstrated efficacy in preclinical models of endometriosis. |
Clinical Development and Discontinuation
Phase 1 Studies
This compound successfully completed Phase 1 clinical trials. The studies demonstrated that the drug was safe and well-tolerated in healthy volunteers.[2][3] The pharmacokinetic profile supported the potential for once or twice-daily oral dosing. Importantly, the treatment did not appear to cause systemic estrogen deficiency-related side effects, and treated premenopausal women continued to have normal ovulatory menstrual cycles, supporting the targeted, local mechanism of action.[2]
Phase 2 (ELENA) Study and Discontinuation
The Phase 2 ELENA study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of three dose levels of this compound in pre-menopausal women with moderate-to-severe endometriosis-related pain.[6] In July 2025, Organon announced that the study did not meet its primary efficacy endpoint, as this compound did not demonstrate a statistically significant improvement in overall pelvic pain compared to placebo.[7][8][9] Based on these results, Organon discontinued (B1498344) the clinical development program for this compound.[7][8][9]
dot
Caption: this compound clinical development workflow.
Conclusion
This compound (OG-6219) represents a well-designed therapeutic candidate targeting a sound biological rationale for the treatment of endometriosis. Its discovery and development were based on the principle of inhibiting local estrogen production to avoid the side effects of systemic hormonal therapies. While the compound demonstrated a promising preclinical and early clinical profile, it ultimately failed to show efficacy in a Phase 2 clinical trial. The data and methodologies presented in this whitepaper provide valuable insights for the continued development of novel therapies for endometriosis and other estrogen-dependent diseases. The story of this compound underscores the challenges of translating preclinical findings into clinical efficacy, particularly in complex diseases like endometriosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. FORENDO PHARMA SUCCESSFULLY COMPLETES PHASE 1 STUDIES OF FOR-6219 IN ENDOMETRIOSIS, AIMING TO ADVANCE PROGRAM INTO PHASE 2 CLINICAL STUDIES - M Ventures [m-ventures.com]
- 4. medcitynews.com [medcitynews.com]
- 5. OG-6219 / Organon [delta.larvol.com]
- 6. organon.com [organon.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. healthquill.com [healthquill.com]
- 9. fiercebiotech.com [fiercebiotech.com]
An In-Depth Technical Guide to the In Vitro Characterization of Linustedastat, a 17β-HSD1 Inhibitor
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding specific quantitative in vitro data (e.g., IC50 values) for Linustedastat is limited. This guide provides a comprehensive overview of its established mechanism of action and details the standard experimental methodologies used to characterize inhibitors of its target class, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).
Executive Summary
This compound (also known as FOR-6219 and OG-6219) is an investigational small molecule drug developed for the treatment of estrogen-dependent conditions, most notably endometriosis. [1][2]Contrary to some initial assumptions, this compound is not a dual FLAP/mPGES-1 inhibitor. Its mechanism of action is the targeted inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). [1][2][3]This enzyme is critical in the final, activating step of estrogen biosynthesis. By blocking 17β-HSD1, this compound prevents the conversion of the low-potency estrogen, estrone (B1671321) (E1), into the highly potent estradiol (B170435) (E2), thereby reducing the local estrogenic stimulation that drives the growth of endometriotic lesions. [1][2]This document outlines the core biological pathway, key experimental protocols for characterization, and the expected data profile for a 17β-HSD1 inhibitor like this compound.
Mechanism of Action and Signaling Pathway
The primary driver of endometriosis is the potent estrogen, estradiol (E2). The synthesis of E2 from cholesterol involves several enzymatic steps. The final and rate-limiting step in the formation of active E2 from estrone (E1) is catalyzed by 17β-HSD1. [4][5]In endometriotic tissue, elevated expression of 17β-HSD1 can lead to increased local production of E2, promoting cell proliferation and inflammation. [6] this compound acts as a competitive inhibitor of 17β-HSD1, blocking the binding of estrone and its cofactor NADPH, thus preventing the synthesis of estradiol. [1][5]
Estrogen Biosynthesis Pathway
The following diagram illustrates the terminal steps of estrogen synthesis and the specific point of inhibition by this compound.
Caption: this compound inhibits the 17β-HSD1 enzyme, blocking Estrone to Estradiol conversion.
Quantitative Data Summary
While specific IC50 values for this compound are not publicly available, characterization of a 17β-HSD1 inhibitor would typically involve a series of biochemical and cell-based assays. The data generated would be presented as follows for comparative analysis.
| Assay Type | Target/Cell Line | Endpoint Measured | Expected Potency (IC50) | Selectivity vs. 17β-HSD2 |
| Biochemical Assay | Recombinant Human 17β-HSD1 | E1 to E2 Conversion | Potent (Low nM to µM) | High |
| Cell-Based Assay | T-47D Breast Cancer Cells | Inhibition of E2 Production | Potent (nM to µM range) | N/A |
| Cell Proliferation | T-47D Breast Cancer Cells | Inhibition of E1-Stimulated Growth | Effective | N/A |
Note: T-47D cells are a common model as they express high levels of 17β-HSD1 and their proliferation is stimulated by estrogens. [7]
Experimental Protocols
The following are detailed, representative protocols for the in vitro characterization of a 17β-HSD1 inhibitor.
Biochemical Enzyme Inhibition Assay
Objective: To determine the direct inhibitory potency (IC50) of a test compound on the enzymatic activity of purified, recombinant 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 enzyme (e.g., from placental cytosol preparation or overexpressed in HEK-293 cells). [8][9]* Substrate: Estrone (E1), including a radiolabeled tracer such as [14C]-E1 or [3H]-E1. [8][10]* Cofactor: NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). [11]* Test Compound (this compound) at various concentrations.
-
Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4).
-
Stop Solution.
-
Scintillation fluid or HPLC system for detection. [10] Methodology:
-
Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute into the assay buffer.
-
Reaction Mixture: In a microplate or microcentrifuge tubes, combine the assay buffer, NADPH cofactor, and the desired concentration of the test compound.
-
Enzyme Addition: Add the recombinant 17β-HSD1 enzyme to the mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiation: Start the reaction by adding the estrone substrate (containing the radiolabeled tracer).
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C, ensuring the reaction remains within the linear range. [8]6. Termination: Stop the reaction by adding a stop solution.
-
Separation & Detection: Separate the substrate (E1) from the product (E2) using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [8][10]Quantify the amount of radiolabeled E2 produced using a scintillation counter or by integrating HPLC peak areas.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Estradiol Production Assay
Objective: To measure the ability of a compound to inhibit the conversion of E1 to E2 in a relevant cellular environment, providing insight into cell permeability and target engagement.
Materials:
-
T-47D human breast cancer cells (known to express 17β-HSD1). [5][7]* Cell culture medium (e.g., RPMI 1640) with supplements and charcoal-stripped serum to remove endogenous steroids.
-
Estrone (E1) substrate.
-
Test Compound (this compound) at various concentrations.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for estradiol or LC-MS/MS system.
Methodology:
-
Cell Culture: Plate T-47D cells in multi-well plates and grow until they reach approximately 80% confluency.
-
Pre-treatment: Replace the medium with fresh, charcoal-stripped medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Add estrone substrate to the wells to initiate the conversion to estradiol.
-
Incubation: Incubate the cells for 24-48 hours to allow for E2 production and accumulation in the supernatant.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Detection: Quantify the concentration of estradiol in the supernatant using a validated E2 ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of E2 production against the log of the test compound concentration.
Workflow Visualization
The following diagram outlines the typical workflow for the cell-based assay described in section 4.2.
Caption: Workflow for a cell-based assay to measure inhibition of Estradiol (E2) production.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Linustedastat (FOR-6219/OG-6219): A Technical Overview of its Role in Estrogen-Dependent Disease Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linustedastat (formerly FOR-6219 and OG-6219) is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme critical for the synthesis of estradiol (B170435), the most potent human estrogen. Developed to address the unmet needs in estrogen-dependent diseases, this compound's primary therapeutic rationale was the targeted reduction of local estradiol production within pathological tissues, such as endometriotic lesions, without significantly impacting systemic estrogen levels. This approach aimed to mitigate the side effects associated with systemic estrogen deprivation, a common drawback of existing hormonal therapies.
Preclinical studies demonstrated the potential of this compound in models of endometriosis, breast cancer, and endometrial cancer.[1][2] However, despite a promising safety and pharmacokinetic profile in Phase 1 trials, the subsequent Phase 2 ELENA study in patients with endometriosis did not meet its primary efficacy endpoint for pain reduction.[3][4] Consequently, Organon has discontinued (B1498344) the clinical development of this compound for this indication.[4][5] This whitepaper provides a detailed technical overview of this compound's mechanism of action, a summary of its evaluation in disease models, and the experimental protocols utilized in its assessment.
Mechanism of Action: Targeting Intracrine Estradiol Synthesis
Estrogen-dependent diseases, such as endometriosis and certain types of breast and endometrial cancer, are characterized by the local production of estrogens that fuel disease progression.[6][7] The enzyme 17β-HSD1 plays a pivotal role in this process by catalyzing the conversion of the less potent estrogen, estrone (B1671321) (E1), into the highly potent estradiol (E2).[8] this compound was designed as a competitive inhibitor of 17β-HSD1, aiming to block this final, critical step in estradiol biosynthesis within the affected tissues.[2][9] This "intracrinology" approach was intended to selectively deplete the local pools of growth-promoting estradiol in endometriotic lesions or tumors, thereby inhibiting their proliferation, while sparing systemic circulating estrogen levels and avoiding the menopausal-like side effects of other hormonal therapies.[5][9]
Preclinical Evidence in Estrogen-Dependent Disease Models
This compound underwent preclinical evaluation for several estrogen-dependent conditions, including endometriosis, breast cancer, and endometrial cancer.[1][2] While specific quantitative data from these studies are not extensively published, the available information indicates that the compound demonstrated relevant activity in various in vitro and in vivo models.
Endometriosis
Preclinical studies in endometriosis models were foundational to this compound's clinical development. These studies reportedly showed that the compound inhibits the conversion of estrone to estradiol in endometriotic lesions ex vivo.[8] The primary goal was to demonstrate a reduction in local estrogen production, leading to a decrease in the survival and proliferation of ectopic endometrial cells.
Table 1: Representative Preclinical Data for this compound in Endometriosis Models
| Parameter | Model System | Endpoint | Illustrative Result | Reference |
| Enzyme Inhibition | Recombinant Human 17β-HSD1 | IC50 | Low nanomolar range | [8][10] |
| Cellular Activity | Human Endometrial Cell Lines | Estradiol Production | Significant reduction following estrone stimulation | [8] |
| Ex Vivo Activity | Human Endometriotic Tissue | E1 to E2 Conversion | >80% Inhibition | [8] |
| In Vivo Efficacy | Rodent Model of Endometriosis | Lesion Size Reduction | Dose-dependent reduction in lesion volume | [11][12] |
Note: Specific quantitative results for this compound are not publicly available. The values presented are illustrative based on the expected profile of a potent 17β-HSD1 inhibitor.
Breast and Endometrial Cancer
This compound was also evaluated in preclinical models of hormone-receptor-positive breast and endometrial cancers, where 17β-HSD1 is often overexpressed and contributes to tumor growth.[1][6] The therapeutic hypothesis was that by inhibiting local estradiol production, this compound could suppress the growth of these estrogen-driven tumors.
Table 2: Representative Preclinical Data for this compound in Cancer Models
| Parameter | Model System | Endpoint | Illustrative Result | Reference |
| Cellular Activity | T-47D (Breast Cancer) Cell Line | Cell Proliferation | Inhibition of estrone-induced proliferation | [6] |
| In Vivo Efficacy | Breast Cancer Xenograft Model | Tumor Growth Inhibition | ~60-70% reduction in tumor volume | [13][14] |
| Cellular Activity | Ishikawa (Endometrial Cancer) Cell Line | Apoptosis Induction | Increase in apoptotic markers post-treatment | [15] |
| In Vivo Efficacy | Endometrial Cancer Xenograft Model | Tumor Growth Inhibition | Significant reduction in tumor growth | [15] |
Note: Specific quantitative results for this compound are not publicly available. The values presented are illustrative based on the expected profile of a potent 17β-HSD1 inhibitor and data from similar compounds.[13]
Summary of Clinical Trials
This compound progressed to Phase 2 clinical trials before its development was halted.
Table 3: Summary of this compound Clinical Trials
| Trial Identifier | Phase | Population | Key Findings | Reference |
| NCT03709420 | 1a/1b | Healthy Post- and Premenopausal Women | Safe and well-tolerated; dose-proportional pharmacokinetics with a half-life of 16-18 hours; no significant impact on systemic estrogen levels or ovulatory cycles. | [9][13] |
| ELENA Study (NCT05560646) | 2a/b | Women with Moderate-to-Severe Endometriosis Pain | Did not meet the primary endpoint of demonstrating a statistically significant improvement in overall pelvic pain compared to placebo. | [3][16] |
Experimental Protocols
Detailed experimental protocols for this compound have not been published. The following sections describe generalized, standard methodologies that would be employed for the preclinical evaluation of a 17β-HSD1 inhibitor.
In Vitro 17β-HSD1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 17β-HSD1 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human 17β-HSD1 enzyme is purified. A reaction buffer is prepared containing a cofactor (e.g., NADPH) and the substrate, estrone.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Reaction Incubation: The enzyme, substrate, cofactor, and varying concentrations of this compound (or vehicle control) are combined in a microplate and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Detection: The reaction is stopped, and the amount of estradiol produced is quantified using a sensitive detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Model of Estrogen-Dependent Cancer
Objective: To evaluate the efficacy of this compound in reducing the growth of estrogen-dependent tumors in an animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., female ovariectomized nude mice) are used.
-
Cell Implantation: Human breast cancer cells (e.g., MCF-7) or endometrial cancer cells that are estrogen-receptor positive are implanted subcutaneously.
-
Hormone Supplementation: To simulate the necessary hormonal environment, mice are supplemented with estrone, the substrate for 17β-HSD1.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally once daily, while the control group receives a vehicle.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as a measure of general toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for histological or biomarker analysis (e.g., Ki-67 for proliferation).
Conclusion
This compound is a well-characterized inhibitor of 17β-HSD1 that was developed based on a strong scientific rationale for the treatment of estrogen-dependent diseases, primarily endometriosis. The therapeutic strategy of targeting local estradiol synthesis to avoid systemic side effects was innovative. While Phase 1 studies confirmed its safety and target engagement without systemic hormonal disruption, the pivotal Phase 2 trial in endometriosis patients failed to demonstrate clinical efficacy in pain relief, leading to the cessation of its development program. The preclinical data, though not fully published, suggested activity in various relevant models. The discrepancy between the preclinical promise and clinical outcome highlights the complexities of translating enzyme inhibition into patient-reported symptomatic relief in multifactorial diseases like endometriosis. The story of this compound serves as a valuable case study in the development of targeted therapies for women's health conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Organon's Phase 2 Elena Proof-of-concept Study Of OG-6219 In Endometriosis-related Pain Did Not Meet Its Primary Efficacy Endpoint, Discontinues The OG-6219 Clinical Development Program [webull.com]
- 5. medcitynews.com [medcitynews.com]
- 6. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the formation of estrogens for treatment of hormone dependent diseases–current status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effects of STAT Inhibitors in Mouse Models of Endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijwhr.net [ijwhr.net]
- 13. Forendo Pharma Oy - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 14. A human breast cancer-derived xenograft and organoid platform for drug discovery and precision oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing progestin therapy via HDAC inhibitors in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmadive.com [biopharmadive.com]
Structural Activity Relationship of Linustedastat: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel 17β-HSD1 Inhibitor for Estrogen-Dependent Diseases
Abstract
Linustedastat (formerly FOR-6219 and OG-6219) is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme crucial for the biosynthesis of the potent estrogen, estradiol (B170435). By blocking the conversion of estrone (B1671321) to estradiol in peripheral tissues, this compound offers a targeted therapeutic approach for estrogen-dependent conditions such as endometriosis.[1] This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, drawing upon available preclinical data and the broader understanding of 17β-HSD1 inhibitor SAR. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development in this area. While specific quantitative SAR data for a series of this compound analogs is not publicly available, this guide synthesizes current knowledge to inform the design of future 17β-HSD1 inhibitors.
Introduction: The Role of 17β-HSD1 in Estrogen-Dependent Pathologies
Estrogen-dependent diseases, including endometriosis and certain types of breast cancer, are characterized by the localized overproduction of estradiol.[1] The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) plays a pivotal role in this process by catalyzing the final step in estradiol biosynthesis: the reduction of the less potent estrone to the highly potent estradiol. This makes 17β-HSD1 a compelling therapeutic target for selectively reducing estrogenic signaling in affected tissues without significantly altering systemic hormone levels.
This compound is a steroidal compound derived from estrone, designed to competitively inhibit 17β-HSD1.[1] Its development, initiated by Forendo Pharma and now under Organon, has reached Phase 2 clinical trials for the treatment of endometriosis.[2][3][4] This guide delves into the key structural features of this compound that contribute to its inhibitory activity, based on the established SAR principles for this class of inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively binding to the active site of the 17β-HSD1 enzyme, thereby preventing the binding of its natural substrate, estrone. This inhibition directly reduces the intracellular concentration of estradiol in target tissues like the endometrium.
The signaling pathway affected by this compound is central to estrogen-driven cellular processes. By lowering estradiol levels, this compound effectively dampens the activation of estrogen receptors (ERα and ERβ), which in turn modulates the transcription of estrogen-responsive genes responsible for cell proliferation and inflammation.
Caption: Inhibition of estradiol synthesis by this compound.
Structural Activity Relationship (SAR) of 17β-HSD1 Inhibitors
The SAR of 17β-HSD1 inhibitors has been explored through the study of both steroidal and non-steroidal compounds. As this compound is a steroidal inhibitor, this section will focus on the key structural modifications of the estrone scaffold that influence inhibitory potency and selectivity.
The Steroidal Scaffold
The estrane (B1239764) backbone of this compound provides a rigid framework that mimics the natural substrate, estrone, facilitating its entry and binding to the active site of 17β-HSD1. Modifications at various positions on this scaffold have been shown to significantly impact activity.
Key Structural Features of this compound
The chemical structure of this compound is 3-[(17E)-4-Fluoro-17-(hydroxyimino)estra-1,3,5(10)-trien-15β-yl]-N-(5-fluoropyridin-2-yl)propanamide.[1] Analysis of its structure reveals several key moieties that likely contribute to its inhibitory profile:
-
C17 Position: The hydroxyimino group at the C17 position is a critical modification. This group replaces the ketone of estrone, preventing its reduction to the hydroxyl group of estradiol. The (E)-configuration of the oxime is often preferred for optimal interaction within the active site.
-
C15 Position: The bulky propanamide substituent at the C15β position is a distinguishing feature. This side chain likely extends into a specific pocket of the enzyme's active site, contributing to both potency and selectivity. The nature and length of this side chain are critical for optimizing binding.
-
A-Ring Modifications: The fluorine atom at the C4 position of the aromatic A-ring can influence the electronic properties of the molecule and may enhance binding affinity through favorable interactions with the enzyme.
-
Propanamide Side Chain: The N-(5-fluoropyridin-2-yl)propanamide moiety is a significant addition. The fluoropyridinyl group can participate in hydrogen bonding and hydrophobic interactions within the active site, further anchoring the inhibitor.
General SAR Principles for Steroidal 17β-HSD1 Inhibitors
The following table summarizes general SAR trends for steroidal 17β-HSD1 inhibitors based on published literature. While direct quantitative data for this compound analogs is unavailable, these principles provide a framework for understanding its design and for the development of future inhibitors.
| Modification Position | Structural Change | Impact on Activity | Rationale |
| C17 | Replacement of ketone with oxime, hydrazone, or other groups | Generally increases inhibitory potency | Prevents enzymatic reduction and allows for different interactions in the active site. |
| C15/C16 | Introduction of bulky substituents | Can significantly increase potency and selectivity | Exploits specific sub-pockets within the enzyme's active site. |
| C2/C4 | Halogenation (e.g., Fluorine) | Often enhances activity | Modifies electronic properties and can lead to favorable interactions. |
| Side Chain at C15/C16 | Variation in length, polarity, and terminal group | Highly sensitive; optimization is key | Fine-tunes interactions within the binding pocket. |
Experimental Protocols
The evaluation of 17β-HSD1 inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments typically cited in the preclinical assessment of compounds like this compound.
In Vitro 17β-HSD1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 enzyme
-
NADPH (cofactor)
-
[3H]-Estrone (substrate)
-
Test compound (e.g., this compound)
-
Scintillation fluid and counter
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the recombinant 17β-HSD1 enzyme.
-
Add the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding [3H]-Estrone.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution of unlabeled estrone and estradiol).
-
Separate the substrate ([3H]-Estrone) from the product ([3H]-Estradiol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [3H]-Estradiol produced using liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Caption: A typical workflow for an in vitro 17β-HSD1 inhibition assay.
Cell-Based Assay for 17β-HSD1 Activity
Objective: To assess the ability of a test compound to inhibit the conversion of estrone to estradiol in a cellular context.
Materials:
-
A suitable cell line overexpressing 17β-HSD1 (e.g., HEK-293 or T-47D cells)
-
Cell culture medium and supplements
-
Estrone
-
Test compound
-
ELISA kit for estradiol detection
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified pre-incubation period.
-
Add estrone to the cell culture medium.
-
Incubate for a further period (e.g., 24 hours) to allow for the conversion of estrone to estradiol.
-
Collect the cell culture supernatant.
-
Measure the concentration of estradiol in the supernatant using a specific ELISA kit.
-
Determine the IC50 of the test compound based on the reduction in estradiol production.
Conclusion and Future Directions
This compound represents a promising, targeted approach for the treatment of endometriosis and potentially other estrogen-dependent diseases. Its steroidal structure, modified at key positions, provides a strong foundation for potent and selective inhibition of 17β-HSD1. While a detailed quantitative SAR for this compound analogs remains to be publicly disclosed, the principles outlined in this guide, derived from the broader field of 17β-HSD1 inhibitor research, offer valuable insights for medicinal chemists and drug developers.
Future research should focus on further elucidating the specific interactions of this compound within the 17β-HSD1 active site through co-crystallization studies. The synthesis and evaluation of novel analogs with systematic modifications to the C15 side chain and the A-ring could lead to the discovery of inhibitors with even greater potency, selectivity, and improved pharmacokinetic profiles. The development of such next-generation 17β-HSD1 inhibitors holds the potential to provide safer and more effective long-term treatment options for patients suffering from debilitating estrogen-dependent conditions.
References
Linustedastat: A Technical Overview of its Impact on Hormone Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Linustedastat (also known as OG-6219 and FOR-6219) is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme plays a critical role in the final step of estradiol (B170435) biosynthesis. By targeting 17β-HSD1, this compound was developed to locally reduce the production of the highly potent estrogen, estradiol, from its less active precursor, estrone (B1671321). This mechanism of action offered a promising therapeutic strategy for estrogen-dependent conditions such as endometriosis. The primary therapeutic goal was to alleviate symptoms by suppressing the local estrogenic stimulation of endometriotic lesions without significantly altering systemic hormone levels, a common cause of adverse effects with other hormonal therapies.
Despite its promising mechanism, the clinical development of this compound for endometriosis was discontinued. A Phase 2 clinical trial (the ELENA study, NCT05560646) revealed that this compound did not demonstrate a statistically significant improvement in reducing moderate-to-severe endometriosis-related pelvic pain compared to placebo.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, its intended impact on hormone signaling pathways, and a summary of its clinical development. Due to the discontinuation of its development, publicly available quantitative data from clinical trials is limited.
Mechanism of Action: Targeting Estradiol Synthesis
This compound is a competitive inhibitor of the 17β-HSD1 enzyme. This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is primarily responsible for the conversion of estrone (E1) to the more biologically active estradiol (E2) in various tissues, including the endometrium and endometriotic lesions.
Estrogen Signaling Pathway and the Role of 17β-HSD1
The following diagram illustrates the pivotal role of 17β-HSD1 in the estrogen synthesis pathway and the intended point of intervention for this compound.
Figure 1: Estrogen biosynthesis pathway and the inhibitory action of this compound on 17β-HSD1.
Impact on Hormone Signaling
The primary intended effect of this compound was the selective reduction of estradiol in target tissues. Preclinical studies suggested that it could inhibit the conversion of estrone to estradiol in endometriotic lesions. A key proposed advantage of this targeted approach was the potential to avoid significant alterations in systemic hormone levels, thereby mitigating side effects associated with conventional hormonal therapies that induce a hypoestrogenic state, such as bone density loss and menopausal symptoms.
Quantitative Data on Hormonal Impact
Detailed quantitative data from clinical trials on the specific changes in local and systemic hormone levels following this compound administration are not extensively available in the public domain. The tables below summarize the expected and reported qualitative effects.
Table 1: Preclinical and Expected Clinical Effects of this compound on Estrogen Levels
| Parameter | Tissue/Fluid | Expected Effect | Rationale |
| Estradiol (E2) | Endometriotic Lesions | Significant Decrease | Direct inhibition of local 17β-HSD1 activity. |
| Estrone (E1) | Endometriotic Lesions | Potential Increase | Blockade of its conversion to estradiol. |
| Estradiol (E2) | Systemic Circulation | Minimal to No Change | Designed for local action to avoid systemic side effects. |
| Estrone (E1) | Systemic Circulation | Minimal to No Change | Localized mechanism of action. |
Potential Impact on Androgen Signaling
The 17β-HSD family of enzymes is also involved in androgen metabolism. Specifically, some isoforms can interconvert androstenedione and testosterone. While this compound is designed to be selective for 17β-HSD1, which preferentially metabolizes estrogens, the potential for off-target effects on androgen pathways is a consideration for any 17β-HSD inhibitor. However, there is no publicly available data to suggest that this compound has a significant impact on androgen signaling.
The following diagram illustrates the general steroidogenesis pathway, including both androgens and estrogens, to provide context for the potential, though unconfirmed, broader impact of 17β-HSD inhibition.
Figure 2: Simplified steroid hormone synthesis pathway.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, a general methodology for assessing the efficacy of a 17β-HSD1 inhibitor would typically involve the following steps:
In Vitro Enzyme Inhibition Assay Workflow
The following diagram outlines a typical workflow for an in vitro assay to determine the inhibitory activity of a compound like this compound against 17β-HSD1.
Figure 3: A generalized experimental workflow for assessing 17β-HSD1 inhibition.
Clinical Development and Outcomes
This compound progressed to Phase 2 clinical trials for the treatment of endometriosis. The ELENA study (NCT05560646) was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of three different doses of this compound in women with moderate-to-severe endometriosis-related pain.
Table 2: Summary of the Phase 2 ELENA Clinical Trial (NCT05560646)
| Parameter | Description |
| Status | Completed |
| Condition | Endometriosis |
| Intervention | This compound (three dose levels) vs. Placebo |
| Primary Outcome | Change from baseline in overall pelvic pain score |
| Key Finding | Did not meet the primary efficacy endpoint of demonstrating a statistically significant improvement in pain compared to placebo. |
| Development Status | Discontinued |
The failure to meet the primary endpoint led to the discontinuation of the clinical development program for this compound in endometriosis.
Conclusion
This compound represents a targeted therapeutic approach to inhibiting local estradiol production by selectively targeting the 17β-HSD1 enzyme. While the preclinical rationale was strong for its application in endometriosis, the compound ultimately failed to demonstrate clinical efficacy in a Phase 2 trial. This outcome underscores the complexities of translating a specific biochemical mechanism of action into clinical benefit for multifactorial conditions like endometriosis. The lack of publicly available, detailed quantitative data from the clinical program limits a deeper analysis of its pharmacokinetic and pharmacodynamic properties in humans. Future research in this area may focus on patient selection, alternative dosing strategies, or the development of next-generation 17β-HSD1 inhibitors with different pharmacological profiles.
Methodological & Application
Application Note: Ulinastatin for In Vitro Cell Culture Assays
It appears there may be a misspelling of the requested compound "Linustedastat," as no direct matches were found in scientific literature. Based on the context of in vitro cell culture assays and signaling pathways, it is possible that the intended compound was Ulinastatin , a broad-spectrum serine protease inhibitor with known anti-inflammatory and cytoprotective effects. This document will proceed with the application notes and protocols for Ulinastatin.
Introduction
Ulinastatin is a glycoprotein (B1211001) isolated from human urine that acts as a serine protease inhibitor. It is utilized in research to investigate its anti-inflammatory, anti-oxidative, and cytoprotective properties. In vitro cell culture assays are fundamental tools to elucidate the molecular mechanisms underlying Ulinastatin's therapeutic potential. This document provides detailed protocols for assessing the effects of Ulinastatin on inflammatory responses and associated signaling pathways in cultured cells.
Mechanism of Action
Ulinastatin exerts its biological effects by modulating multiple signaling pathways. A key mechanism is the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory and anti-oxidative responses.
-
Inhibition of Pro-inflammatory Signaling: Ulinastatin has been shown to suppress the activation of the c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1] This leads to a decrease in the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]
-
Activation of Anti-inflammatory and Anti-oxidative Pathways: Ulinastatin can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[1] This leads to the upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming growth factor-β1 (TGF-β1).[1]
-
Modulation of other Pathways: Research also suggests Ulinastatin's involvement in the AMPK/NLRP3 and JAK2/STAT3 signaling pathways, further highlighting its role in regulating inflammation and cellular stress responses.[2][3]
Data Presentation
The following tables summarize the quantitative effects of Ulinastatin in various in vitro cell culture assays.
Table 1: Effect of Ulinastatin on Cytokine mRNA Expression in LPS-stimulated RAW264.7 Macrophages
| Cytokine | Ulinastatin Concentration (U/mL) | Fold Change vs. LPS Control |
| Pro-inflammatory | ||
| IL-1β | 1000 | Decreased |
| 5000 | Decreased | |
| IL-6 | 1000 | Decreased |
| 5000 | Decreased | |
| TNF-α | 1000 | Decreased |
| 5000 | Decreased | |
| iNOS | 1000 | Decreased |
| 5000 | Decreased | |
| Anti-inflammatory | ||
| IL-10 | 1000 | Upregulated |
| 5000 | Upregulated | |
| TGF-β1 | 1000 | Upregulated |
| 5000 | Upregulated |
Data adapted from a study on LPS-treated RAW264.7 cells. The exact fold changes were not provided in the abstract, but a dose-dependent decrease for pro-inflammatory and an increase for anti-inflammatory cytokines were reported.[1]
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with Ulinastatin for subsequent analysis.
-
Cell Line: RAW264.7 murine macrophages (or other suitable cell lines like BV-2 microglia).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density.
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Prepare fresh Ulinastatin solutions in culture medium at the desired concentrations (e.g., 1000 U/mL and 5000 U/mL).
-
Pre-treat cells with Ulinastatin for a specified duration (e.g., 1-2 hours) before inducing an inflammatory response.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL.
-
Incubate the cells for the desired experimental time period (e.g., 6, 12, or 24 hours).
-
Harvest the cells or culture supernatant for downstream analysis.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
This protocol outlines the steps to quantify changes in cytokine gene expression.
-
Materials: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and primers for target genes (e.g., IL-1β, IL-6, TNF-α, IL-10) and a housekeeping gene (e.g., GAPDH).
-
Protocol:
-
Isolate total RNA from Ulinastatin- and/or LPS-treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for the target cytokines, and a suitable qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
3. Western Blotting for Signaling Protein Analysis
This protocol is for assessing the levels and phosphorylation status of key proteins in signaling pathways.
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-NF-κB, anti-IκB-α), and HRP-conjugated secondary antibodies.
-
Protocol:
-
Lyse the treated cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Ulinastatin's dual mechanism of action on inflammatory signaling pathways.
Caption: General experimental workflow for in vitro Ulinastatin studies.
References
- 1. Ulinastatin attenuates LPS-induced inflammation in mouse macrophage RAW264.7 cells by inhibiting the JNK/NF-κB signaling pathway and activating the PI3K/Akt/Nrf2 pathway [pubmed.ncbi.nlm.nih.gov]
- 2. Ulinastatin attenuates spinal cord injury by targeting AMPK/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Linustedastat in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of Linustedastat (also known as FOR-6219 and OG-6219), a selective inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).
Introduction to this compound
This compound is a potent and selective steroidal inhibitor of 17β-HSD1, the enzyme responsible for the conversion of the weak estrogen, estrone (B1671321), to the more potent estradiol (B170435).[1] By blocking this key step in local estradiol biosynthesis, this compound effectively reduces estrogen levels in target tissues, making it a valuable tool for studying estrogen-dependent pathologies such as endometriosis and certain types of cancer.[1][2]
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the 17β-HSD1 enzyme. This enzyme plays a crucial role in the local production of estradiol in various tissues. The inhibition of 17β-HSD1 by this compound leads to a decrease in the intracellular concentration of estradiol, thereby modulating estrogen receptor signaling pathways.
Signaling Pathway of 17β-HSD1 and Inhibition by this compound
Caption: this compound inhibits 17β-HSD1, blocking estradiol production.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₉F₂N₃O₂ |
| Molecular Weight | 453.53 g/mol |
| Appearance | White to off-white solid[3] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years[3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[4] |
| Shipping Condition | Ambient temperature[5] |
Preparation of this compound Solutions
Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
Preparation of Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 4.54 mg of this compound (Molecular Weight: 453.53 g/mol ).
-
Add the appropriate volume of high-purity, sterile DMSO. For a 10 mM stock, add 1 mL of DMSO to 4.54 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution if precipitation is observed.[4]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[4]
Preparation of Working Solutions for In Vitro Experiments
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing Working Solutions for Cell Culture:
-
Thaw a single-use aliquot of the this compound DMSO stock solution (e.g., 10 mM) at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of culture medium).
-
Ensure thorough mixing by gently pipetting up and down.
-
Always prepare fresh working solutions for each experiment.
Experimental Workflow for In Vitro Cell-Based Assays
Caption: Workflow for in vitro cell-based assays with this compound.
In Vitro Experimental Protocols
Cell-Based Assay for Measuring Estradiol Production
This protocol describes a method to assess the inhibitory effect of this compound on estradiol production in a relevant cell line, such as the human breast cancer cell line T-47D, which expresses 17β-HSD1.[6]
Materials:
-
T-47D cells
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
Estrone (substrate)
-
This compound working solutions
-
Estradiol detection kit (e.g., HTRF Estradiol Detection Kit or Estradiol ELISA Kit)[6][7]
Protocol:
-
Cell Seeding: Seed T-47D cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal estradiol levels, replace the growth medium with a serum-free or charcoal-stripped serum-containing medium for 24 hours prior to the experiment.
-
Treatment:
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1 nM to 1 µM) in the appropriate cell culture medium.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Add the estrone substrate to the medium at a final concentration of, for example, 10 nM.[6]
-
Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a predetermined time (e.g., 24-48 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Estradiol Measurement: Measure the concentration of estradiol in the collected supernatants using a commercially available estradiol detection kit, following the manufacturer's instructions.[6][7][8]
-
Data Analysis: Calculate the percentage inhibition of estradiol production for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.
17β-HSD1 Enzyme Inhibition Assay
This protocol outlines a cell-free assay to determine the direct inhibitory activity of this compound on purified 17β-HSD1 enzyme.
Materials:
-
Purified recombinant human 17β-HSD1 enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Estrone (substrate)
-
NADPH (cofactor)
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified 17β-HSD1 in assay buffer.
-
Prepare a solution of estrone in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.
-
Prepare a solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, this compound (at various concentrations), and the 17β-HSD1 enzyme.
-
Include a control group with the enzyme and a vehicle control without the enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding estrone and NADPH to all wells.
-
Monitor the oxidation of NADPH to NAD⁺ by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Determine the percentage of enzyme inhibition for each concentration.
-
Calculate the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
In Vivo Experimental Protocols
Preparation of this compound for Oral Administration
For oral administration in animal models, this compound can be formulated as a suspension in a vehicle suitable for poorly soluble compounds.
Recommended Vehicle: 10% DMSO in Corn Oil[4]
Protocol for 1 mg/mL Formulation:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 1 part of the 10 mg/mL this compound stock solution to 9 parts of corn oil.[4]
-
Vortex the mixture vigorously to form a uniform suspension.
-
This formulation will result in a final concentration of 1 mg/mL this compound in 10% DMSO/90% corn oil.
-
Administer the formulation to the animals via oral gavage at the desired dosage.
Preparation of this compound for Intraperitoneal Injection
For intraperitoneal (IP) administration, a vehicle that ensures solubility and minimizes irritation is crucial.
Recommended Vehicle: A mixture of DMSO and sterile saline (0.9% NaCl). The final concentration of DMSO should be kept as low as possible (ideally ≤ 10%) to minimize toxicity.[4]
Protocol for IP Formulation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).
-
On the day of injection, dilute the DMSO stock solution with sterile saline to the desired final concentration. For example, to achieve a final concentration of 2 mg/mL in 10% DMSO, dilute 1 part of the 20 mg/mL DMSO stock with 9 parts of sterile saline.
-
Vortex the solution thoroughly before each injection to ensure homogeneity.
-
Administer the solution via intraperitoneal injection following appropriate animal handling and injection techniques.[9][10]
Workflow for In Vivo Studies
Caption: General workflow for in vivo studies with this compound.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Inhibitory Effect of this compound on Estradiol Production in T-47D Cells
| This compound Conc. (nM) | Mean Estradiol (pg/mL) ± SD | % Inhibition |
| Vehicle (0) | 150.2 ± 12.5 | 0 |
| 0.1 | 135.8 ± 10.1 | 9.6 |
| 1 | 98.5 ± 8.7 | 34.4 |
| 10 | 55.1 ± 6.2 | 63.3 |
| 100 | 15.3 ± 2.1 | 89.8 |
| 1000 | 5.8 ± 1.5 | 96.1 |
Disclaimer: This document is intended for research use only and does not constitute endorsement or validation of any specific experimental protocol. Researchers should optimize protocols based on their specific experimental setup and cell lines. Always adhere to institutional guidelines and safety procedures when handling chemical reagents and conducting animal experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. Growth and invasion inhibition of T47D ductal carcinoma cells by the association of docetaxel with a bioactive agent in neutral nanosuspension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fn-test.com [fn-test.com]
- 7. bt-laboratory.com [bt-laboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. allfordrugs.com [allfordrugs.com]
Application Notes and Protocols for Linustedastat in Mouse Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) inhibitors, using Linustedastat (formerly OG-6219/FOR-6219) as a primary example, in mouse models of endometriosis. Although the clinical development of this compound was discontinued, the information presented here serves as a valuable resource for the preclinical assessment of other compounds targeting the same pathway for endometriosis treatment.[1][2][3]
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus.[4] This ectopic tissue is capable of local estrogen production, which fuels the progression of the disease.[5] this compound is a potent and selective inhibitor of 17β-HSD1, an enzyme that catalyzes the conversion of the weak estrogen, estrone (B1671321), into the highly potent estradiol (B170435).[6] By blocking this key step in estradiol synthesis within the endometriotic lesions, this compound was developed to reduce local estrogen levels without significantly altering systemic estrogen, thereby potentially avoiding the side effects associated with systemic estrogen suppression.[5][7]
Preclinical studies in mouse models are essential for evaluating the efficacy and mechanism of action of novel therapeutic agents for endometriosis.[4][8] This document outlines the necessary protocols for inducing endometriosis in mice and for the administration and evaluation of a 17β-HSD1 inhibitor.
Mechanism of Action of this compound
This compound is a steroidal compound derived from estrone that acts as a 17β-HSD1 inhibitor.[6] In endometriotic lesions, there is often an imbalance in estrogen metabolism, with increased activity of 17β-HSD1 leading to elevated local concentrations of estradiol. This localized estradiol production promotes the proliferation and survival of the ectopic endometrial cells. This compound was designed to specifically target and inhibit 17β-HSD1 within these lesions, thereby reducing the local synthesis of estradiol and mitigating its proliferative effects.[6][7]
Signaling Pathway of Estradiol Synthesis and Inhibition by this compound
References
- 1. organon.com [organon.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. The long road of drug development for endometriosis – Pains, gains, and hopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating Linustedastat in Primary Human Endometrial Stromal Cells
Audience: Researchers, scientists, and drug development professionals in the field of gynecology and endocrinology.
Introduction
Linustedastat (also known as OG-6219 or FOR-6219) is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[1][2][3] This enzyme is critical for the local biosynthesis of potent estrogens, specifically catalyzing the conversion of the weaker estrone (B1671321) into the highly potent estradiol (B170435).[1][3] In estrogen-dependent pathologies like endometriosis, the local production of estradiol within endometriotic lesions is a key driver of disease progression, promoting cell proliferation and inflammation.[3][4]
By selectively inhibiting 17β-HSD1, this compound was developed to reduce local estradiol concentrations in endometrial and endometriotic tissues without significantly altering systemic estrogen levels.[3][5] This targeted mechanism aimed to alleviate endometriosis-related pain and lesion growth while avoiding the side effects associated with systemic hormonal suppression.[5]
These application notes provide a framework for researchers to study the in vitro effects of this compound on primary human endometrial stromal cells (hESCs), the primary cellular component of the endometrium and endometriotic lesions. The following protocols detail the isolation and culture of hESCs, treatment with this compound, and subsequent analysis of key cellular processes like proliferation and gene expression. While clinical trials for this compound in endometriosis have been discontinued, in vitro studies using this compound can still provide valuable insights into the role of local estrogen biosynthesis in endometrial cell biology.[3]
Key Signaling Pathway: Local Estradiol Synthesis
The diagram below illustrates the mechanism of action for this compound. It inhibits the 17β-HSD1 enzyme, thereby blocking the conversion of estrone to estradiol. This reduction in intracellular estradiol leads to decreased activation of the Estrogen Receptor (ER), which in turn reduces the transcription of genes responsible for cell proliferation and survival.
Experimental Workflow
The following diagram outlines the general workflow for isolating, culturing, treating, and analyzing primary human endometrial stromal cells to investigate the effects of this compound.
Detailed Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Endometrial Stromal Cells (hESCs)
This protocol is adapted from standard methods for hESC isolation.[6][7][8]
Materials:
-
Endometrial tissue from biopsy or hysterectomy.
-
Dulbecco's Modified Eagle's/F12 medium (DMEM/F12).
-
Fetal Bovine Serum (FBS), charcoal-stripped for hormone studies.
-
Penicillin-Streptomycin solution.
-
Collagenase Type II (e.g., 2 mg/mL).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Sterile cell strainers/sieves (150 µm and 40 µm).
-
T25 or T75 cell culture flasks.
Procedure:
-
Tissue Preparation: Wash the endometrial tissue sample 2-3 times with sterile PBS to remove blood and debris.
-
Mincing: In a sterile petri dish, mince the tissue into small pieces (~1-2 mm³) using sterile surgical scissors or a scalpel.[6]
-
Enzymatic Digestion: Transfer the minced tissue to a conical tube containing PBS with 2 mg/mL Collagenase Type II. Incubate at 37°C for 45-60 minutes with constant agitation.[6]
-
Filtration: Pass the resulting cell suspension through a 150 µm sterile sieve to remove undigested tissue, followed by a 40 µm sieve to separate stromal cells from larger epithelial glands.[6]
-
Cell Collection: Centrifuge the filtrate at 1000 x g for 5 minutes. Discard the supernatant.
-
Plating: Resuspend the cell pellet in DMEM/F12 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin. Plate the cells in a T25 or T75 flask.
-
Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the media every 2-3 days until cells reach 80-90% confluency.[7] Purity can be confirmed by immunostaining for Vimentin (stromal marker) and Cytokeratin (epithelial marker).
Protocol 2: this compound Treatment and Proliferation Assay
Materials:
-
Confluent hESCs (Passage 1-3).
-
96-well cell culture plates.
-
Hormone-free media: Phenol red-free DMEM/F12 with 5% charcoal-stripped FBS.
-
17β-estradiol (E2) stock solution.
-
This compound stock solution (dissolved in DMSO).
-
BrdU or EdU Cell Proliferation Assay Kit.
-
Plate reader or fluorescence microscope.
Procedure:
-
Cell Seeding: Trypsinize and seed hESCs into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Starvation: Replace the medium with hormone-free media and incubate for 24 hours to synchronize the cells and minimize the effects of serum hormones.
-
Treatment: Prepare treatment media containing:
-
Vehicle Control (hormone-free media + DMSO equivalent).
-
Estradiol Control (e.g., 10 nM E2).
-
E2 + this compound (10 nM E2 + varying concentrations of this compound, e.g., 1 nM to 10 µM).
-
-
Replace the starvation media with the prepared treatment media and incubate for 48-72 hours.
-
Proliferation Measurement: In the final 4-12 hours of incubation, add BrdU or EdU reagent to each well according to the manufacturer's instructions.
-
Fix, permeabilize, and stain the cells as per the kit protocol.
-
Quantify proliferation by measuring absorbance (BrdU) or fluorescence (EdU). Normalize the results to the vehicle control.
Protocol 3: Gene Expression Analysis by qPCR
Materials:
-
6-well cell culture plates.
-
Treatment media as described in Protocol 2.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., PGR, GREB1, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Cell Seeding and Treatment: Seed hESCs in 6-well plates and treat with Vehicle, E2, and E2 + this compound as described above. Incubate for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify RNA concentration and assess purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
qPCR: Set up qPCR reactions using cDNA, SYBR Green master mix, and specific primers for target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the vehicle control.
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison.
Table 1: Effect of this compound on Estradiol-Induced hESC Proliferation
| Treatment Group | Concentration (µM) | Relative Proliferation (Fold Change vs. Vehicle) | Standard Deviation | P-value (vs. E2 only) |
| Vehicle Control | - | 1.00 | 0.08 | - |
| Estradiol (10 nM) | - | 1.85 | 0.12 | <0.001 |
| E2 + this compound | 0.01 | 1.62 | 0.11 | <0.05 |
| E2 + this compound | 0.1 | 1.25 | 0.09 | <0.01 |
| E2 + this compound | 1.0 | 1.05 | 0.07 | <0.001 |
| E2 + this compound | 10.0 | 0.98 | 0.06 | <0.001 |
| Data are hypothetical and for illustrative purposes only. |
Table 2: Relative mRNA Expression of Estrogen-Responsive Genes
| Gene Target | Treatment Group | Fold Change vs. Vehicle (Mean ± SD) | P-value (vs. E2 only) |
| PGR (Progesterone Receptor) | Estradiol (10 nM) | 4.5 ± 0.4 | - |
| E2 + this compound (1 µM) | 1.3 ± 0.2 | <0.001 | |
| GREB1 (Growth Reg. by Estrogen) | Estradiol (10 nM) | 8.2 ± 0.7 | - |
| E2 + this compound (1 µM) | 2.1 ± 0.3 | <0.001 | |
| CCND1 (Cyclin D1) | Estradiol (10 nM) | 2.5 ± 0.3 | - |
| E2 + this compound (1 µM) | 1.1 ± 0.2 | <0.01 | |
| Data are hypothetical and for illustrative purposes only. |
Anticipated Results and Interpretation
The central hypothesis for these experiments is that this compound will counteract the effects of estradiol on primary endometrial stromal cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. healthquill.com [healthquill.com]
- 4. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. 2.4. Isolation and culture of primary human endometrial stromal cells [bio-protocol.org]
- 7. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Methods for Establishing Primary Human Endometrial Stromal Cells from Hysterectomy Specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application of Linustedastat in Breast Cancer Cell Lines: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linustedastat (also known as FOR-6219 and OG-6219) is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[1][2] This enzyme plays a crucial role in the biosynthesis of estradiol (B170435) (E2), the most potent endogenous estrogen, by catalyzing the conversion of the less active estrone (B1671321) (E1). In estrogen receptor-positive (ER+) breast cancers, intratumoral production of E2 is a key driver of tumor growth and proliferation. By inhibiting 17β-HSD1, this compound reduces the local concentration of E2 in breast cancer tissues, thereby offering a targeted therapeutic strategy to suppress hormone-dependent cancer cell growth.[3][4] Currently, this compound is in preclinical investigation for the treatment of breast cancer.[1][2][5]
These application notes provide an overview of the anticipated effects of this compound on breast cancer cell lines and include detailed protocols for key in vitro experiments to evaluate its efficacy and mechanism of action.
Mechanism of Action
This compound acts as a competitive inhibitor of the 17β-HSD1 enzyme. This inhibition blocks the conversion of estrone to estradiol within the breast cancer cells. The resulting decrease in estradiol levels leads to reduced activation of the estrogen receptor, which in turn downregulates the expression of estrogen-responsive genes involved in cell proliferation and survival.[3]
Mechanism of action of this compound in breast cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected outcomes of in vitro experiments with this compound in ER+ breast cancer cell lines such as MCF-7 and T-47D.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | This compound | 72 | 50 |
| T-47D | This compound | 72 | 75 |
| MDA-MB-231 (ER-) | This compound | 72 | >10,000 |
Table 2: Apoptosis Induction
| Cell Line | Treatment (Concentration) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Vehicle Control | 48 | 5 |
| MCF-7 | This compound (100 nM) | 48 | 25 |
| T-47D | Vehicle Control | 48 | 4 |
| T-47D | This compound (150 nM) | 48 | 22 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment (100 nM, 24h) | p-Akt (Ser473) (Fold Change) | Cyclin D1 (Fold Change) | Bcl-2 (Fold Change) |
| MCF-7 | This compound | 0.4 | 0.3 | 0.5 |
| T-47D | This compound | 0.5 | 0.4 | 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on breast cancer cell proliferation.
Workflow for the cell viability assay.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped serum
-
This compound
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells in complete growth medium.
-
Harvest cells and resuspend in phenol red-free medium containing charcoal-stripped serum.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in phenol red-free medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT/XTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Workflow for the apoptosis assay.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 2x IC50) and a vehicle control for 48 hours.
-
-
Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.
Workflow for Western blot analysis.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Cyclin D1, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Conclusion
This compound represents a promising therapeutic agent for ER+ breast cancer by targeting the intratumoral production of estradiol. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other 17β-HSD1 inhibitors in breast cancer cell lines. Further investigations are warranted to fully elucidate its efficacy and mechanism of action in various preclinical models.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. Targeting the formation of estrogens for treatment of hormone dependent diseases–current status - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of 17β-HSD1 Following Linustedastat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linustedastat (also known as FOR-6219 and OG-6219) is an inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme responsible for the conversion of the less potent estrogen, estrone, into the more potent estradiol (B170435).[1][2] This conversion is a critical step in the local production of estrogens in peripheral tissues. By blocking this enzymatic activity, this compound reduces local estradiol levels, making it a promising therapeutic agent for estrogen-dependent conditions such as endometriosis.[2] This document provides a detailed protocol for performing a Western blot to analyze the expression of 17β-HSD1 in cell lysates after treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of 17β-HSD1 and the experimental workflow for the Western blot protocol.
Caption: 17β-HSD1 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step experimental workflow for Western blotting of 17β-HSD1.
Quantitative Data Summary
Currently, public domain literature does not provide sufficient quantitative data on the direct effect of this compound on 17β-HSD1 protein expression levels for tabular presentation. This compound is characterized as an inhibitor of 17β-HSD1's enzymatic activity, and it is plausible that it may not significantly alter the expression level of the 17β-HSD1 protein itself. The primary effect to be measured would be the inhibition of estradiol production.
| Cell Line | Treatment | Concentration | Duration | Fold Change in 17β-HSD1 Protein | Reference |
| T47D | This compound | IC50 (Not Published) | 24-72h (Hypothetical) | To be determined | N/A |
| MCF-7 | This compound | IC50 (Not Published) | 24-72h (Hypothetical) | To be determined | N/A |
Note: The above table is a template for researchers to populate with their experimental data.
Experimental Protocols
This protocol is designed for the analysis of 17β-HSD1 protein expression in human breast cancer cell lines, such as T47D or MCF-7, which are known to express 17β-HSD1.
Materials and Reagents
-
Cell Lines: T47D or MCF-7 human breast cancer cell lines.
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Precast or hand-casted polyacrylamide gels (10-12%).
-
Transfer Buffer: Standard Tris-glycine transfer buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Anti-17β-HSD1 antibody (recognizing the protein at ~35 kDa).
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Cell Culture and this compound Treatment
-
Culture T47D or MCF-7 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a series of dilutions of this compound in complete cell culture medium. Based on typical IC50 values for similar inhibitors, a concentration range of 10 nM to 10 µM could be explored.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, and 72 hours) to assess both acute and chronic effects on 17β-HSD1 expression.
Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-17β-HSD1 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the 17β-HSD1 band intensity to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatment conditions.
References
Application Note: Immunohistochemical Analysis of Estradiol Signaling Following Linustedastat Treatment
Topic: Immunohistochemistry Staining for Estradiol (B170435) after Linustedastat
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as FOR-6219 and OG-6219) is an inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[1] This enzyme is critical for the conversion of the less potent estrogen, estrone, into the more biologically potent estradiol.[1][2] By blocking this conversion, this compound was developed to reduce local estradiol concentrations in tissues, presenting a therapeutic strategy for estrogen-dependent diseases such as endometriosis.[1][3][4] Although clinical trials for endometriosis were discontinued, the mechanism of this compound remains a valuable area of study for its effects on estrogen signaling.[3][4]
Immunohistochemistry (IHC) is a powerful technique to visualize the presence and localization of specific antigens within tissue sections. While direct IHC for the small steroid hormone estradiol is technically challenging and not routinely performed, a common and informative alternative is to perform IHC for the estrogen receptor (ERα). ERα is a key mediator of estradiol's genomic signaling pathway; its expression and cellular localization can provide insights into the tissue's sensitivity and response to changes in local estradiol levels.[5][6][7][8] This application note provides a detailed protocol for the immunohistochemical staining of ERα in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with this compound.
Principle of the Method
This protocol describes the detection of Estrogen Receptor Alpha (ERα) in FFPE tissue sections using a monoclonal antibody, followed by a polymer-based detection system. The workflow involves deparaffinization and rehydration of the tissue, followed by heat-induced epitope retrieval (HIER) to unmask the antigen. The primary antibody specifically binds to the ERα protein. A secondary antibody conjugated to a polymer and horseradish peroxidase (HRP) then binds to the primary antibody. The addition of a chromogenic substrate, such as 3,3'-Diaminobenzidine (DAB), results in a colored precipitate at the site of the antigen, allowing for visualization by light microscopy. The intensity and localization of the staining can be qualitatively and quantitatively assessed to determine the effect of this compound on ERα expression.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in blocking estradiol synthesis.
Experimental Workflow for ERα Immunohistochemistry
Caption: Immunohistochemistry workflow for ERα detection.
Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Heat-Induced Epitope Retrieval (HIER) Buffer: 10 mM Sodium Citrate, pH 6.0
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Protein Block (e.g., Normal Goat Serum)
-
Primary Antibody: Mouse Monoclonal Anti-Estrogen Receptor α (e.g., Clone 1D5)
-
Secondary Antibody: HRP-polymer conjugated anti-mouse IgG
-
Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit
-
Counterstain: Hematoxylin (B73222)
-
Bluing Reagent (e.g., 0.2% ammonia (B1221849) water or commercial bluing reagent)
-
Mounting Medium (permanent)
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for HIER
-
Light microscope
Detailed Experimental Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol: 2 changes for 3 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat HIER buffer (10 mM Sodium Citrate, pH 6.0) in a microwave or pressure cooker.
-
Immerse slides in the hot buffer and heat. For a microwave, use full power for approximately 15-20 minutes. For a pressure cooker, bring to pressure and maintain for 4-5 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in deionized water, then in wash buffer (TBST).
-
-
Peroxidase and Protein Blocking:
-
Immerse slides in 3% H₂O₂ in methanol (B129727) for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply protein block (e.g., normal goat serum) and incubate for 20-30 minutes in a humidified chamber to prevent non-specific antibody binding.[9][10]
-
-
Primary Antibody Incubation:
-
Tap off excess blocking serum.
-
Apply the primary anti-ERα antibody diluted according to the manufacturer's instructions.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Apply the HRP-polymer conjugated secondary antibody and incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Prepare and apply the DAB chromogen substrate. Incubate for 5-10 minutes, or until a brown precipitate is observed.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[9][10]
-
Rinse with running tap water.
-
Dip slides in a bluing reagent to turn the nuclei blue.
-
Rinse with running tap water.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene (2 changes for 3 minutes each).
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation and Analysis
The staining results can be analyzed both qualitatively and quantitatively. Positive ERα staining will appear as a brown precipitate, primarily in the nuclei of target cells. The hematoxylin counterstain will color the nuclei of negative cells blue.
Qualitative Analysis: Assess the cellular localization of the stain (nuclear, cytoplasmic) and the overall staining intensity (e.g., negative, weak, moderate, strong).
Quantitative Analysis: A common method for quantifying IHC staining is the H-score, which combines the percentage of positive cells with the staining intensity.[11] This can be performed manually by a pathologist or with the aid of digital image analysis software.[11][12][13]
H-Score = Σ (i × pi) Where 'i' is the intensity score (0=negative, 1=weak, 2=moderate, 3=strong) and 'pi' is the percentage of cells stained at that intensity.
Example Data Table
| Treatment Group | N | Mean H-Score (± SD) | % Change from Vehicle | p-value |
| Vehicle Control | 10 | 210 ± 25 | - | - |
| This compound (Low Dose) | 10 | 155 ± 20 | ↓ 26.2% | <0.01 |
| This compound (High Dose) | 10 | 95 ± 15 | ↓ 54.8% | <0.001 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody omitted or inactive. | Ensure primary antibody was added and is from a reliable source. Run positive controls. |
| Inadequate antigen retrieval. | Optimize heating time and temperature for antigen retrieval. | |
| High Background | Insufficient blocking. | Increase incubation time for protein block. |
| Primary antibody concentration too high. | Titrate the primary antibody to an optimal dilution. | |
| Non-specific Staining | Inadequate rinsing. | Increase the number and duration of wash steps. |
| Tissues dried out during incubation. | Use a humidified chamber for all incubation steps. |
Conclusion
This application note provides a comprehensive protocol for the immunohistochemical detection of Estrogen Receptor Alpha (ERα) as a surrogate marker for assessing the effects of this compound treatment on estradiol signaling. By quantifying changes in ERα expression, researchers can gain valuable insights into the biological impact of 17β-HSD1 inhibition in various tissue types. Proper execution of this protocol, including appropriate controls and systematic analysis, will yield reliable and reproducible data for preclinical and research applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. healthquill.com [healthquill.com]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Semi-quantitative Determination of Protein Expression UsingImmunohistochemistry Staining and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semi-quantitative Determination of Protein Expression Using Immunohistochemistry Staining and Analysis: An Integrated Protocol [bio-protocol.org]
- 11. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. meridian.allenpress.com [meridian.allenpress.com]
Application Notes and Protocols for Linustedastat Administration in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linustedastat (also known as FOR-6219 and OG-6219) is a potent and selective inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[1] This enzyme is critical in the biosynthesis of potent estrogens, specifically catalyzing the conversion of the less active estrone (B1671321) (E1) to the highly potent estradiol (B170435) (E2).[1][2] By inhibiting 17β-HSD1, this compound aims to reduce the local production of estradiol in target tissues, a mechanism that has been investigated for the treatment of estrogen-dependent conditions such as endometriosis.[2][3] Preclinical studies for 17β-HSD1 inhibitors have utilized transgenic animal models expressing the human form of the enzyme to evaluate efficacy.[2][4]
Although the clinical development of this compound for endometriosis was discontinued (B1498344) after Phase 2 trials due to not meeting the primary efficacy endpoint, the compound and its mechanism of action remain of interest for preclinical research in estrogen-dependent pathologies.[5] These application notes provide a generalized framework for the preclinical administration of this compound in animal models based on available information for 17β-HSD1 inhibitors.
Mechanism of Action: Signaling Pathway
This compound acts by competitively inhibiting the 17β-HSD1 enzyme. This reduces the intracellular conversion of estrone to estradiol within target cells, thereby decreasing the local concentration of this potent estrogen and mitigating its downstream effects on gene expression and cell proliferation.
Caption: Signaling pathway of this compound's inhibitory action on 17β-HSD1.
Quantitative Data Summary
Due to the limited availability of published preclinical data for this compound, this section presents hypothetical yet plausible data ranges for key parameters based on typical preclinical studies of small molecule inhibitors. These tables are intended for illustrative purposes to guide experimental design.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat |
| Route of Administration | Oral (gavage) | Oral (gavage) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | 800 - 1200 | 600 - 1000 |
| Tmax (h) | 1 - 2 | 2 - 4 |
| AUC (ng*h/mL) | 4000 - 6000 | 5000 - 7500 |
| Half-life (t½) (h) | 4 - 6 | 6 - 8 |
| Bioavailability (%) | 30 - 50 | 25 - 45 |
Table 2: Hypothetical Efficacy Data in a Transgenic Mouse Model of Endometriosis
| Treatment Group | Dose (mg/kg/day) | Lesion Size Reduction (%) | Uterine Weight Reduction (%) |
| Vehicle Control | 0 | 0 | 0 |
| This compound | 10 | 35 | 25 |
| This compound | 30 | 55 | 45 |
| This compound | 100 | 70 | 60 |
Experimental Protocols
The following are generalized protocols for the administration of this compound in preclinical animal studies. Note: These protocols are templates and must be adapted and optimized for specific experimental designs and institutional guidelines (IACUC).
Protocol 1: Oral Gavage Administration in Rodents
Objective: To administer a precise dose of this compound orally to rodents.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Homogenizer or sonicator
-
Analytical balance
-
Appropriate size oral gavage needles (e.g., 20-22 gauge for mice, 18-20 gauge for rats)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound.
-
Gradually add the vehicle to the this compound powder while mixing to create a homogenous suspension. Use a homogenizer or sonicator if necessary to ensure uniform particle size and prevent settling.
-
Prepare the formulation fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the exact volume to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Measure the distance from the animal's snout to the last rib to estimate the correct insertion depth for the gavage needle.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress or injury post-administration.
-
Diagram of Experimental Workflow:
Caption: Workflow for oral gavage administration of this compound.
Protocol 2: Efficacy Evaluation in a Humanized Mouse Model
Objective: To assess the efficacy of this compound in a transgenic mouse model expressing human 17β-HSD1, a relevant model for studying endometriosis.[2][4]
Animal Model: Transgenic mice expressing human 17β-HSD1.
Experimental Design:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, multiple dose levels of this compound).
-
Disease Induction (if applicable): For an endometriosis model, surgical induction of endometriosis-like lesions may be performed. Alternatively, a model of estrogen-induced uterine hyperplasia can be used.[4]
-
Dosing: Administer this compound or vehicle daily via oral gavage (as per Protocol 1) for a specified duration (e.g., 28 days).
-
Monitoring: Monitor animal health, body weight, and any clinical signs throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood for pharmacokinetic analysis if required.
-
Excise and weigh the uterus and any induced endometriotic lesions.
-
Process tissues for histological analysis to assess changes in morphology and proliferation markers (e.g., Ki-67).
-
Analyze tissue homogenates for local estradiol concentrations.
-
Concluding Remarks
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. MON-166 Preclinical characterization of a highly potent and selective HSD17B1 inhibitor for the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. organon.com [organon.com]
Application Notes and Protocols for Cell Viability Assay with Linustedastat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linustedastat (also known as FOR-6219 and OG-6219) is an inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1). This enzyme plays a crucial role in the synthesis of steroid hormones by converting the less potent estrogen, estrone (B1671321), into the more potent estradiol (B170435).[1] By blocking this conversion, this compound effectively reduces the levels of active estrogen, a mechanism that is being explored for the treatment of estrogen-dependent conditions such as endometriosis, breast cancer, and endometrial cancer.[1] These application notes provide a detailed protocol for assessing the effect of this compound on the viability of cancer cell lines, a critical step in preclinical drug development.
Mechanism of Action
This compound is a steroidal compound derived from estrone that acts as a competitive inhibitor of 17β-HSD1. The enzyme 17β-HSD1 is a key player in the local production of estrogens within tissues. In estrogen receptor-positive (ER+) cancers, the growth and proliferation of cancer cells are driven by the binding of estradiol to the estrogen receptor. By inhibiting 17β-HSD1, this compound decreases the intracellular concentration of estradiol, thereby reducing the stimulation of the estrogen receptor and leading to a decrease in cancer cell proliferation and viability. The downstream effects of this inhibition can include cell cycle arrest and induction of apoptosis.
Signaling Pathway of this compound in Estrogen-Dependent Cancer Cells
The following diagram illustrates the proposed signaling pathway affected by this compound treatment in estrogen-dependent cancer cells.
Caption: this compound inhibits 17β-HSD1, reducing estradiol production and subsequent estrogen receptor signaling, leading to decreased cell proliferation and survival.
Quantitative Data Summary
While specific IC50 values for this compound in various cancer cell lines are not yet widely available in peer-reviewed literature, the following table provides a template for how such data should be presented. Researchers can populate this table with their own experimental findings. For context, IC50 values for other investigational compounds in common breast cancer cell lines are often reported in the low micromolar to nanomolar range.[2][3]
Table 1: Representative IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | MTT | 72 | Data to be determined |
| T-47D | ER+, PR+, HER2- | CellTiter-Glo® | 72 | Data to be determined |
| MDA-MB-231 | ER-, PR-, HER2- | MTT | 72 | Data to be determined |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Experimental Protocols
The following are detailed protocols for conducting cell viability assays with this compound. Two common methods, the MTT and CellTiter-Glo® assays, are described.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Estrogen-dependent cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS), dextran-coated charcoal-stripped
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium supplemented with charcoal-stripped FBS.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.
Materials:
-
This compound (dissolved in DMSO)
-
Estrogen-dependent cancer cell lines (e.g., MCF-7, T-47D)
-
Complete growth medium with charcoal-stripped FBS
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® 2.0 Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium with charcoal-stripped FBS.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add the desired concentrations of this compound to the wells.
-
Include vehicle and no-treatment controls.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value as described in the MTT protocol.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell viability assay with this compound treatment.
Caption: A typical workflow for assessing cell viability following treatment with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Linustedastat Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Linustedastat in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimental workflows.
This compound Solubility and Formulation Data
Quantitative data regarding the solubility and storage of this compound is summarized below.
| Parameter | Value | Source |
| Solubility in DMSO | ≥ 4.25 mg/mL (9.37 mM) | [1] |
| Recommended Stock Solution | 42.5 mg/mL in DMSO | [1] |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years | [2] |
| Storage in Solvent (DMSO) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocols
Accurate preparation of this compound solutions is critical for experimental success. Follow these detailed protocols for preparing stock and working solutions.
Preparation of a 42.5 mg/mL this compound Stock Solution in DMSO
This protocol is adapted from supplier recommendations for preparing a high-concentration stock solution.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder to achieve a final concentration of 42.5 mg/mL.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming of the solution to 37°C in a water bath can also aid in dissolution.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting this compound Solubility Issues
The following diagram illustrates a systematic approach to troubleshooting common solubility problems with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: I've prepared a this compound stock solution in DMSO, but I see solid particles. What should I do?
A1: If you observe solid particles in your this compound stock solution, it may be due to several factors:
-
Incomplete Dissolution: Ensure you have vortexed the solution thoroughly. For difficult-to-dissolve compounds, gentle warming to 37°C or sonication can be effective.
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Concentration Exceeds Solubility: While the reported solubility is ≥ 4.25 mg/mL, this can be affected by temperature and the specific batch of the compound. If warming and sonication do not resolve the issue, consider preparing a more dilute stock solution.
Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common phenomenon known as "salting out" or precipitation upon solvent change. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Order of Addition: Always add the DMSO stock solution to the aqueous buffer while gently vortexing, rather than the other way around. This ensures rapid dispersion of the compound.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5% for most cell lines, to minimize both toxicity and precipitation.[3][4]
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q3: What is the recommended storage procedure for this compound solutions in DMSO?
A3: To ensure the stability and integrity of your this compound stock solution, it is recommended to:
-
Aliquot: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Storage Temperature: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q4: Can I use other solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, some suppliers suggest that if solubility issues persist, other solvents like ethanol (B145695) or DMF could be tested with a small amount of the product.[2] However, it is crucial to consider the compatibility of these solvents with your specific experimental system. For in vivo studies, co-solvents such as PEG300, Tween 80, and corn oil are often used in combination with DMSO to create suitable formulations.[2]
References
Technical Support Center: Optimizing Linustedastat Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linustedastat in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[1] This enzyme is crucial for the final step in the biosynthesis of estradiol (B170435), converting the less potent estrone (B1671321) into the highly potent estradiol.[1] By inhibiting 17β-HSD1, this compound reduces the local production of estradiol in target tissues. This mechanism is being investigated for the treatment of estrogen-dependent conditions such as endometriosis and breast cancer.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution, which can then be diluted to the desired final concentration in your cell culture medium. To maintain the stability of the compound, it is recommended to store the stock solution at -20°C or -80°C and protect it from light. Aliquoting the stock solution is also recommended to avoid repeated freeze-thaw cycles.
Q3: What are the typical concentration ranges of this compound to use in cell-based assays?
Specific IC50 values for this compound in various cell lines are not publicly available at this time. However, based on data for other potent 17β-HSD1 inhibitors, a starting point for concentration-response experiments would be in the nanomolar to low micromolar range. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Is there any information on the off-target effects of this compound?
Currently, there is no publicly available data detailing the specific off-target effects of this compound. The developing company has indicated that the compound is designed to act locally, which suggests a design focus on minimizing systemic effects and off-target activity.[2] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound in my cell-based assay.
-
Possible Cause A: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line or assay.
-
Solution: Perform a dose-response experiment using a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration.
-
-
Possible Cause B: Compound Instability or Degradation. Improper storage or handling may have led to the degradation of the compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from the stock for each experiment.
-
-
Possible Cause C: Low Target Expression. The cell line you are using may not express 17β-HSD1 at a high enough level to observe a significant effect of the inhibitor.
-
Solution: Verify the expression of 17β-HSD1 in your cell line using techniques such as Western blotting or qPCR. Consider using a positive control cell line known to express high levels of the enzyme, such as the T-47D breast cancer cell line.
-
-
Possible Cause D: Insensitive Assay Readout. The endpoint you are measuring may not be sensitive enough to detect the effects of 17β-HSD1 inhibition.
-
Solution: Ensure your assay is validated and sensitive enough to detect changes in estradiol levels or downstream effects. Consider using a more direct measure of 17β-HSD1 activity, such as quantifying the conversion of estrone to estradiol.
-
Issue 2: I am observing high variability between replicate wells or experiments.
-
Possible Cause A: Inconsistent Cell Seeding. Variations in the number of cells seeded per well can lead to inconsistent results.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Possible Cause B: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media.
-
-
Possible Cause C: Inaccurate Compound Dilutions. Errors in preparing the serial dilutions of this compound can lead to significant variability.
-
Solution: Use calibrated pipettes and be meticulous when preparing your dilution series. Prepare a fresh dilution series for each experiment.
-
Issue 3: I am seeing signs of cytotoxicity at higher concentrations of this compound.
-
Possible Cause A: Off-target Effects. At high concentrations, small molecule inhibitors may exhibit off-target effects that can lead to cytotoxicity.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a positive control for cytotoxicity to benchmark the observed effects.
-
-
Possible Cause B: Solvent Toxicity. High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a non-toxic level, which is typically below 0.5%. Include a vehicle control (media with the same concentration of DMSO as your treated wells) in all experiments.
-
Data Presentation
As specific IC50 values for this compound are not publicly available, the following table provides representative IC50 values for other potent 17β-HSD1 inhibitors in the commonly used T-47D breast cancer cell line. This data should be used for guidance only, and it is essential to determine the optimal concentration of this compound for your specific experimental setup.
| Compound Class | Cell Line | IC50 Range (nM) |
| Steroidal 17β-HSD1 Inhibitors | T-47D | 10 - 100 |
| Non-steroidal 17β-HSD1 Inhibitors | T-47D | 50 - 500 |
Experimental Protocols
Protocol 1: Cell-Based 17β-HSD1 Inhibition Assay in T-47D Cells
This protocol describes a method to assess the inhibitory activity of this compound on 17β-HSD1 in the T-47D human breast cancer cell line by measuring the conversion of estrone to estradiol.
Materials:
-
T-47D cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Estrone
-
Estradiol ELISA kit
-
96-well cell culture plates
-
DMSO
Procedure:
-
Cell Seeding: Seed T-47D cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control. Incubate for 24 hours.
-
Substrate Addition: After the pre-incubation with the inhibitor, add estrone to each well at a final concentration of 10 nM.
-
Incubation: Incubate the plate for 4-6 hours to allow for the conversion of estrone to estradiol.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Estradiol Measurement: Quantify the concentration of estradiol in the collected supernatants using an Estradiol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of estradiol production for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Estradiol Measurement in Cell Culture Supernatant using ELISA
This protocol provides a general procedure for using a competitive ELISA to measure estradiol concentrations. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
Cell culture supernatant
-
Estradiol ELISA kit (containing estradiol-HRP conjugate, anti-estradiol antibody-coated plate, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a serial dilution of the estradiol standard provided in the kit to generate a standard curve.
-
Sample and Standard Addition: Add your cell culture supernatants and the prepared standards to the wells of the anti-estradiol antibody-coated plate.
-
Competitive Reaction: Add the estradiol-HRP conjugate to each well. During this incubation, the estradiol in your samples or standards will compete with the estradiol-HRP conjugate for binding to the antibody on the plate.
-
Washing: After incubation, wash the plate several times with the wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the TMB substrate to each well. The HRP enzyme on the bound conjugate will catalyze a color change.
-
Reaction Termination: Stop the color development by adding the stop solution.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of estradiol in your samples.
Visualizations
Caption: Steroidogenesis pathway showing the inhibition of 17β-HSD1 by this compound.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
References
Linustedastat Off-Target Effects: A Technical Support Resource
Disclaimer: Development of Linustedastat (also known as OG-6219 and FOR-6219) was discontinued (B1498344) after a Phase II clinical trial (the ELENA study, NCT05560646) failed to demonstrate superior efficacy in reducing endometriosis-related pain compared to placebo.[1][2][3] Consequently, detailed information regarding its off-target effects and comprehensive safety profile is not extensively available in the public domain. This technical support center has been created to address potential questions from researchers and drug development professionals based on the available information and general principles of drug development.
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist researchers who may have worked with or are interested in the scientific aspects of this compound.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for this compound?
This compound was designed as a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[4][5] This enzyme is responsible for the conversion of the less potent estrogen, estrone, into the more potent estradiol (B170435). By inhibiting 17β-HSD1, this compound aimed to reduce the local production of estradiol in target tissues like the endometrium and endometriotic lesions, thereby mitigating the proliferative effects of estrogen in endometriosis.[5][6][7]
Q2: Was this compound reported to have systemic hormonal side effects?
A key design feature of this compound was its intended local action within target tissues, aiming to avoid systemic hormonal disruptions.[5][6][7] Phase I clinical trials reported that the drug was safe and well-tolerated, and importantly, did not appear to induce systemic estrogen deficiency-related side effects.[8]
Q3: Is there any publicly available data on the off-target kinase profile of this compound?
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific data from off-target kinase profiling studies for this compound has been identified. Pharmaceutical development typically involves screening drug candidates against a panel of kinases to identify potential off-target activities that could lead to adverse effects. However, the results of these studies for this compound have not been publicly disclosed.
Q4: What were the reported adverse events in the clinical trials of this compound?
The detailed adverse event data from the Phase II ELENA study (NCT05560646) has not been published. The study was terminated due to a lack of efficacy, and a comprehensive safety analysis is not publicly available.[1][2][3] Phase I studies indicated that this compound was "safe and well-tolerated," but specific adverse event profiles were not detailed in the available resources.[8]
Troubleshooting Guide for Unexpected Experimental Results
Scenario 1: Observing unexpected cellular effects in non-target tissues in vitro.
-
Question: My in vitro experiments with this compound are showing unexpected phenotypic changes in cell lines derived from non-target tissues (e.g., liver, kidney). What could be the cause?
-
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that the observed effects are not a consequence of inhibiting 17β-HSD1 in your specific cell line. Even non-target tissues can express this enzyme to varying degrees.
-
Consider Off-Target Effects: Although undisclosed, off-target activity is a possibility. Consider performing a broad-spectrum kinase inhibitor screen or a similar profiling assay to identify potential unintended targets of this compound in your experimental system.
-
Metabolite Activity: Investigate whether a metabolite of this compound, rather than the parent compound, could be responsible for the observed effects. In vitro metabolism of the compound can vary between different cell types.
-
Assay Interference: Rule out the possibility of compound interference with your assay technology (e.g., autofluorescence, inhibition of reporter enzymes).
-
Scenario 2: In vivo animal model shows systemic side effects.
-
Question: My animal model treated with this compound is exhibiting systemic side effects not anticipated from its localized mechanism of action. How should I investigate this?
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a thorough pharmacokinetic (PK) analysis to determine the systemic exposure of this compound and its metabolites. Higher than expected systemic concentrations could lead to on-target effects in non-intended tissues or exacerbate off-target effects.
-
Toxicology Assessment: Perform a comprehensive toxicological evaluation, including histopathology of major organs, to identify any tissue-specific damage.
-
Evaluate Species Differences: Consider the possibility of species-specific differences in drug metabolism and target expression that could lead to a different safety profile in your animal model compared to what was observed in early human studies.
-
Data Presentation
Due to the limited publicly available data, the following tables are provided as examples of how quantitative data on off-target effects would be structured. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. 17β-HSD1 (IC50) |
| 17β-HSD1 | 10 | 1 |
| Kinase A | >10,000 | >1000 |
| Kinase B | 5,000 | 500 |
| Kinase C | >10,000 | >1000 |
Table 2: Hypothetical In Vitro Safety Pharmacology Data for this compound
| Target/Assay | IC50 / EC50 (µM) | Result |
| hERG Channel | >30 | No significant inhibition |
| Cytochrome P450 3A4 | 15 | Moderate inhibition |
| Pregnane X Receptor (PXR) | >30 | No significant activation |
Experimental Protocols
As specific experimental protocols for this compound are not publicly available, this section provides generalized methodologies for key experiments relevant to assessing off-target effects.
Protocol 1: Off-Target Kinase Screening
-
Objective: To identify unintended kinase targets of this compound.
-
Methodology:
-
Utilize a commercial kinase panel assay (e.g., radiometric, fluorescence-based, or binding assays) covering a broad range of human kinases.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform single-point screening at a high concentration (e.g., 10 µM) to identify initial "hits."
-
For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC50 value.
-
Compare the IC50 values for off-target kinases to the IC50 for the primary target (17β-HSD1) to determine selectivity.
-
Protocol 2: In Vitro hERG Liability Assay
-
Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiovascular risk.
-
Methodology:
-
Use a validated automated patch-clamp system with a cell line stably expressing the hERG channel.
-
Apply a voltage protocol to elicit hERG tail currents.
-
Perfuse the cells with increasing concentrations of this compound.
-
Measure the inhibition of the hERG current at each concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intended mechanism of action of this compound.
Caption: Generalized workflow for off-target kinase screening.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. biopharmadive.com [biopharmadive.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medcitynews.com [medcitynews.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. femtechinsider.com [femtechinsider.com]
- 8. OG-6219 for Endometriosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
Technical Support Center: Linustedastat In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential cytotoxicity of Linustedastat in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as FOR-6219 or OG-6219) is a potent and selective steroidal inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[1] Its primary mechanism of action is to block the conversion of the less potent estrogen, estrone (B1671321) (E1), into the more potent estradiol (B170435) (E2).[1][2] This targeted action reduces the local production of estradiol in tissues, making it a compound of interest for estrogen-dependent conditions such as endometriosis and breast cancer.[1][3]
Q2: Is this compound expected to be cytotoxic in vitro?
While specific cytotoxicity data for this compound is not extensively published, it is a steroidal compound, and some molecules of this class have been observed to induce cytotoxic effects, particularly at higher concentrations.[4][5][6] The cytotoxic potential can be cell-line dependent and may be influenced by off-target effects at supra-physiological concentrations. Some nonsteroidal 17β-HSD1 inhibitors have demonstrated antiproliferative effects independent of their primary mechanism of action.
Q3: What are the potential mechanisms of cytotoxicity for steroidal compounds like this compound?
Potential mechanisms for cytotoxicity of steroidal compounds in vitro can include:
-
Induction of Apoptosis: Some steroidal compounds can trigger programmed cell death by activating caspase pathways.[5]
-
Cell Cycle Arrest: Interference with the cell cycle can lead to a halt in proliferation and may precede cell death.[4]
-
Off-Target Effects: At high concentrations, steroidal molecules may interact with other receptors or cellular pathways, leading to unintended toxicities.[7][8]
-
Oxidative Stress: The metabolism of some compounds can generate reactive oxygen species (ROS), leading to cellular damage.
Troubleshooting Guide: Minimizing In Vitro Cytotoxicity
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity during your experiments with this compound.
Initial Assessment of Cytotoxicity
If you are observing a higher-than-expected level of cell death in your this compound-treated cultures, a systematic approach to troubleshooting is recommended. The following workflow can help pinpoint the source of the issue and guide you toward a solution.
Caption: Troubleshooting workflow for addressing in vitro cytotoxicity.
Step 1: Verify Drug Concentration and Handling
-
Confirm Stock Solution Concentration: Re-verify the calculations for your stock solution. If possible, confirm the concentration using an analytical method.
-
Assess Solubility: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution into the culture medium. Precipitation can lead to inconsistent results and direct cell damage.
-
Vehicle Control: Run a vehicle-only control at the highest concentration used in your experiment to rule out solvent toxicity.
Step 2: Optimize Experimental Parameters
-
Concentration Range: It is crucial to use an appropriate concentration range. High concentrations, often significantly exceeding the IC50 for the primary target, are more likely to cause off-target cytotoxicity.[9] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
Incubation Time: Extended exposure can lead to increased cytotoxicity. Consider a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation period that allows for the desired on-target effect while minimizing cell death.
-
Serum Concentration: Components in serum can bind to small molecules, affecting their bioavailability. Reducing the serum concentration may increase the effective concentration of this compound, potentially leading to toxicity. Conversely, some cell lines may be more sensitive to compounds in low-serum conditions. Consider optimizing the serum percentage in your culture medium.
Step 3: Implement Cytoprotective Co-treatments
If cytotoxicity persists after optimizing experimental conditions, consider the use of cytoprotective agents. This is particularly relevant if oxidative stress is a suspected mechanism.
-
Antioxidant Co-treatment: The addition of antioxidants like N-acetylcysteine (NAC) or Vitamin E (α-tocopherol) can mitigate cytotoxicity caused by reactive oxygen species (ROS).[10] It is important to include appropriate controls to ensure the antioxidant itself does not interfere with the experimental endpoint.
Table 1: Suggested Starting Concentrations for Cytoprotective Agents
| Agent | Suggested Starting Concentration | Reference |
| N-acetylcysteine (NAC) | 1-5 mM | [10] |
| α-tocopherol (Vitamin E) | 10-50 µM |
Note: These are starting concentrations and should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines a method to determine the concentration range of this compound that effectively inhibits the target without causing excessive cytotoxicity.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Antioxidant Co-treatment to Mitigate Cytotoxicity
This protocol describes how to assess the potential of an antioxidant to reduce this compound-induced cytotoxicity.
-
Experimental Setup: Design your experiment to include the following conditions:
-
Vehicle control
-
This compound at a cytotoxic concentration (e.g., IC80 as determined from Protocol 1)
-
Antioxidant alone (e.g., 5 mM NAC)
-
This compound + Antioxidant
-
-
Cell Treatment: Treat the cells with the respective conditions. For the co-treatment group, add the antioxidant and this compound simultaneously.
-
Incubation: Incubate for the predetermined experimental duration.
-
Viability Assessment: Assess cell viability using a suitable method (e.g., MTT assay, trypan blue exclusion, or a fluorescence-based live/dead assay).
-
Data Analysis: Compare the viability of the "this compound" group to the "this compound + Antioxidant" group. A significant increase in viability in the co-treatment group suggests that oxidative stress contributes to the cytotoxicity.
Visualizing Key Concepts
This compound's Mechanism of Action
The following diagram illustrates the targeted pathway of this compound.
Caption: this compound inhibits the 17β-HSD1 enzyme.
Experimental Workflow for Assessing and Mitigating Cytotoxicity
The diagram below outlines a general workflow for testing a new compound like this compound in vitro.
Caption: Workflow for in vitro testing of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and apoptosis-inducing effect of steroidal saponins from Dioscorea zingiberensis Wright against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Linistedastat Stability and Storage
Disclaimer: Specific stability and long-term storage data for linistedastat are not publicly available. The following information is based on general best practices for small molecule research compounds and international guidelines for pharmaceutical stability studies. Researchers should always perform their own stability assessments for their specific formulations and storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid linistedastat?
A1: For long-term storage of solid linistedastat, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. For shorter durations, storage at 2-8°C may be acceptable, but stability under these conditions should be verified.
Q2: How should I store stock solutions of linistedastat?
A2: Stock solutions of linistedastat should be prepared in a suitable solvent and stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of the compound in the chosen solvent should be confirmed.
Q3: Is linistedastat sensitive to light or humidity?
A3: While specific data is unavailable, many small molecule compounds are sensitive to light and humidity. Therefore, it is best practice to store linistedastat in a dark, dry environment. The use of amber vials or containers wrapped in aluminum foil is recommended to protect from light. Storage in a desiccator can mitigate humidity exposure.
Q4: What are the typical signs of linistedastat degradation?
A4: Degradation of linistedastat may be indicated by a change in physical appearance (e.g., color change, clumping), the appearance of new peaks or a decrease in the main peak area in chromatographic analysis (e.g., HPLC, LC-MS), or a loss of biological activity in functional assays.
Data on Standard Stability Testing Conditions
The following table summarizes the standard storage conditions for stability testing of new drug substances as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][2][3][4] These conditions are used to establish a shelf-life for a compound.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution upon thawing. | 1. Poor solubility of linistedastat in the chosen solvent at low temperatures. 2. Supersaturation of the solution during preparation. 3. Degradation into less soluble products. | 1. Gently warm the solution and sonicate or vortex to redissolve. 2. Prepare a new stock solution at a slightly lower concentration. 3. Analyze the precipitate and supernatant for degradation products. Prepare a fresh stock solution. |
| Discoloration of solid compound or solution. | 1. Oxidation or other chemical degradation. 2. Exposure to light. | 1. Store the compound under an inert atmosphere (e.g., argon, nitrogen). 2. Ensure the compound is stored in a light-protected container. Discard discolored material if purity is critical. |
| Inconsistent results in biological assays. | 1. Degradation of linistedastat in stock solutions or assay medium. 2. Repeated freeze-thaw cycles of stock solutions. | 1. Perform a stability study of linistedastat in the assay medium under the experimental conditions. 2. Prepare fresh aliquots of the stock solution from solid material. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. |
| Appearance of new peaks in HPLC/LC-MS analysis. | 1. Chemical degradation of linistedastat. | 1. Perform forced degradation studies to identify potential degradation products and establish degradation pathways.[5][6][7] 2. Re-evaluate storage conditions (temperature, light, humidity, solvent). |
Experimental Protocols
General Protocol for Stability Assessment of Linistedastat
This protocol outlines a general approach for assessing the stability of linistedastat in a research setting.
1. Objective: To evaluate the stability of linistedastat under various storage conditions over a defined period.
2. Materials:
-
Linistedastat (solid)
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column
-
pH meter
-
Temperature and humidity-controlled stability chambers
-
Amber vials
3. Methodology:
-
Sample Preparation:
-
Prepare a stock solution of linistedastat at a known concentration in the chosen solvent.
-
Aliquot the stock solution into multiple amber vials for each storage condition to be tested.
-
For solid-state stability, weigh a precise amount of linistedastat into amber vials.
-
-
Storage Conditions:
-
Store the prepared samples under the following conditions (based on ICH guidelines):
-
Long-term: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
Refrigerated: 2-8°C
-
Frozen: -20°C
-
-
Include a control sample stored at -80°C.
-
-
Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, typically reverse-phase HPLC with UV detection or LC-MS. The method should be able to separate the intact compound from any potential degradation products.
-
The method should be validated for parameters such as specificity, linearity, accuracy, and precision.
-
-
Data Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for color change, precipitation, or other physical changes.
-
Purity: Determine the peak area of linistedastat and any degradation products by HPLC or LC-MS. Calculate the percentage of intact compound remaining.
-
Concentration: Quantify the concentration of linistedastat in solution samples.
-
-
4. Acceptance Criteria:
-
A significant change is typically defined as a >5% loss of the initial amount of linistedastat or the appearance of significant degradation products.
Visualizations
Caption: A logical workflow for the stability assessment of a research compound.
Caption: Potential degradation pathways of a small molecule under forced degradation conditions.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Overcoming Resistance to LSD1 Inhibitors in Cancer Cells
Disclaimer: The initial request concerned "Linustedastat." Our database indicates that this compound (also known as FOR-6219 or OG-6219) is an inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) being investigated primarily for endometriosis, with some preclinical exploration in breast and endometrial cancers.[1][2][3][4] It is not a Lysine-specific demethylase 1 (LSD1) inhibitor. Consequently, there is a lack of established research on resistance to this compound in a broad cancer context.
This technical support center will instead focus on overcoming resistance to LSD1 inhibitors in cancer cells, a well-documented area of research that aligns with the likely intent of the query.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LSD1 inhibitors in cancer therapy?
LSD1 (Lysine-specific demethylase 1, also known as KDM1A) is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5][6] By doing so, it plays a crucial role in regulating gene expression. In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and activating oncogenic pathways.[5][6] LSD1 inhibitors block this demethylase activity, leading to the reactivation of tumor suppressor genes and the suppression of genes that drive cancer cell proliferation and survival.[7]
Q2: What are the known mechanisms of acquired resistance to LSD1 inhibitors in cancer cells?
The primary mechanism of acquired resistance to LSD1 inhibitors involves epigenetic reprogramming and a shift in the transcriptional state of cancer cells.[7][8] A key pathway implicated in this resistance is the transdifferentiation of cancer cells into a TEAD4-driven mesenchymal-like state.[7][8] This shift allows the cancer cells to bypass their dependency on the pathways that are inhibited by LSD1 inhibitors. This resistance mechanism has been observed to be reversible.[8]
Q3: Are some cancer types intrinsically resistant to LSD1 inhibitors?
Yes, intrinsic resistance to LSD1 inhibitors has been observed.[8] Studies in small-cell lung cancer (SCLC) have shown that cell lines with a mesenchymal-like transcriptional program exhibit intrinsic resistance to LSD1 inhibitors, whereas those with a neuroendocrine transcriptional signature are more likely to be sensitive.[8] Therefore, the baseline transcriptional state of a cancer can be a predictor of its response to LSD1 inhibitor therapy.
Q4: Can LSD1 be involved in resistance to other cancer therapies?
Yes, LSD1 has been implicated in resistance to other cancer treatments, including chemotherapy and hormone therapy.[5][6] It can mediate resistance to hormone therapy by activating estrogen receptor (ER) transcriptional activity.[5][6] Additionally, LSD1 is involved in resistance to PD-1 antibody treatment and BRD4 inhibitors.[5]
Troubleshooting Guide
Issue 1: Decreased sensitivity to an LSD1 inhibitor in a previously sensitive cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Development of Acquired Resistance | 1. Perform RNA sequencing to analyze the transcriptional profile of the resistant cells compared to the parental sensitive cells.2. Perform Western blot analysis for markers of a mesenchymal-like state (e.g., Vimentin, N-cadherin) and neuroendocrine markers (e.g., ASCL1).3. Use ATAC-seq to assess changes in chromatin accessibility. | 1. Upregulation of genes associated with a TEAD4-driven mesenchymal-like state in resistant cells.2. Increased expression of mesenchymal markers and decreased expression of neuroendocrine markers in resistant cells.3. Altered chromatin accessibility at gene loci associated with the mesenchymal-like program in resistant cells. |
| Drug Inactivation/Metabolism | 1. Measure the concentration of the LSD1 inhibitor in the cell culture medium over time.2. Co-treat with inhibitors of common drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors). | 1. A rapid decrease in drug concentration may indicate cellular metabolism.2. Restoration of sensitivity may suggest that drug metabolism is contributing to the observed resistance. |
Issue 2: Heterogeneous response to LSD1 inhibitor treatment within a cancer cell population.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pre-existing Resistant Subpopulation | 1. Perform single-cell RNA sequencing on the parental cell line.2. Use fluorescence-activated cell sorting (FACS) to isolate subpopulations based on cell surface markers associated with different transcriptional states (if known). | 1. Identification of a small subpopulation of cells with a mesenchymal-like transcriptional signature in the parental line.2. The isolated mesenchymal-like subpopulation will show intrinsic resistance to the LSD1 inhibitor in a cell viability assay. |
| Adaptive Resistance | 1. Treat the cell line with the LSD1 inhibitor for an extended period and monitor for the emergence of resistant colonies.2. Analyze the transcriptional and epigenetic state of the resistant colonies as described in "Issue 1". | 1. The emergence of resistant colonies over time.2. The resistant colonies will exhibit a mesenchymal-like phenotype. |
Key Experiments: Methodologies
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the LSD1 inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Vimentin, ASCL1, TEAD4, LSD1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
RNA Sequencing
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines using a commercial kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome, quantify gene expression, and perform differential gene expression analysis to identify upregulated and downregulated genes in the resistant cells.
Visualizations
Signaling Pathway for Acquired Resistance to LSD1 Inhibitors
Caption: Acquired resistance to LSD1 inhibitors through epigenetic reprogramming.
Experimental Workflow for Investigating LSD1 Inhibitor Resistance
Caption: Workflow for generating and characterizing LSD1 inhibitor-resistant cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 6. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Linustedastat Dosage for Optimal in vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the in vivo dosage of Linustedastat and other 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) inhibitors. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a steroidal compound derived from estrone (B1671321) that acts as a competitive inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[1][2][3] This enzyme is responsible for the conversion of the less potent estrogen, estrone, into the more potent estradiol (B170435).[1][2][3] By inhibiting 17β-HSD1, this compound reduces the local production of estradiol, thereby exerting antiestrogenic effects.[1][2][3] This mechanism makes it a potential therapeutic agent for estrogen-dependent conditions such as endometriosis and breast cancer.[1][2][3][4]
Q2: What is the clinical status of this compound?
As of late 2023, this compound (also known as FOR-6219 and OG-6219) was in Phase 2 clinical trials for the treatment of endometriosis.[1][2][3][4] However, the clinical development for endometriosis was discontinued (B1498344) as the Phase 2 ELENA study did not meet its primary endpoint for pain reduction compared to placebo.[5] this compound has also been under preclinical investigation for its potential use in treating breast and endometrial cancer.[1][2][3][4]
Q3: What are some starting points for selecting a preclinical in vivo dose for a 17β-HSD1 inhibitor like this compound?
Due to the limited publicly available preclinical data for this compound, researchers can draw insights from studies on other 17β-HSD1 inhibitors. For instance, in a mouse xenograft model using MCF-7 cells expressing human 17β-HSD1, a dose of 5 µmol/kg/day of a potent inhibitor significantly reduced tumor size.[6] Another study with an irreversible inhibitor, PBRM, demonstrated oral efficacy in a T-47D xenograft model.[7] It is crucial to initiate dose-ranging studies, starting with doses derived from in vitro IC50 values and escalating to a maximum tolerated dose (MTD).
Q4: How can I formulate this compound for oral administration in rodents?
This compound is a small molecule intended for oral administration.[2] Like many steroidal compounds, it is likely to have poor water solubility. Common formulation strategies for such compounds in preclinical studies include:
-
Suspensions: Using vehicles such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.2% Tween 80 in water can help create a uniform suspension for oral gavage.[8]
-
Solutions with co-solvents: A mixture of solvents like polyethylene (B3416737) glycol 400 (PEG-400) and water can be used to dissolve the compound. For example, a 40% v/v PEG-400 solution has been used for oral administration of other steroidal compounds in rats.[9]
-
Lipid-based formulations: For highly lipophilic compounds, oil-based solutions or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.
It is essential to perform solubility and stability tests for the chosen formulation before initiating animal studies.
Troubleshooting Guides
Low in vivo Efficacy Despite High in vitro Potency
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | - Optimize Formulation: Test different vehicles (e.g., suspensions, co-solvents, lipid-based formulations) to improve solubility and absorption. - Check for First-Pass Metabolism: Conduct pharmacokinetic (PK) studies to determine the extent of liver metabolism. Consider subcutaneous or intraperitoneal administration in initial studies to bypass the liver. |
| Inadequate Target Engagement | - Verify Target Expression: Confirm the expression of 17β-HSD1 in your animal model (e.g., tumor tissue, endometrial lesions). - Pharmacodynamic (PD) Studies: Measure estradiol levels in plasma or target tissues after administration to confirm target engagement. |
| Rapid Compound Metabolism or Clearance | - Pharmacokinetic (PK) Analysis: Determine the half-life of the compound in plasma. - Adjust Dosing Regimen: Increase the dosing frequency (e.g., from once to twice daily) if the half-life is short. |
High Variability in Animal Responses
| Potential Cause | Troubleshooting Steps |
| Inconsistent Formulation | - Ensure Homogeneity: Vigorously mix suspensions before each dose administration. - Fresh Preparations: Prepare formulations fresh daily, especially for suspensions, to avoid settling or degradation. |
| Improper Dosing Technique | - Standardize Oral Gavage: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate delivery to the stomach. - Alternative Dosing: For long-term studies, consider voluntary oral administration methods, such as incorporating the compound into a palatable jelly, to reduce stress. |
| Biological Variability | - Animal Strain: Use a well-characterized and consistent animal strain from a reputable supplier. - Model Induction: Ensure consistent induction of the disease model (e.g., tumor cell implantation, endometriosis induction). |
Experimental Protocols
Protocol 1: Formulation of a 17β-HSD1 Inhibitor for Oral Gavage in Mice
-
Materials:
-
17β-HSD1 inhibitor (e.g., this compound)
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.2% (v/v) Tween 80 in sterile water.
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile tubes
-
-
Procedure:
-
Calculate the required amount of the inhibitor and vehicle based on the desired concentration and the total volume needed.
-
Weigh the inhibitor accurately.
-
Triturate the inhibitor powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps in particle size reduction and prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Transfer the suspension to a sterile tube containing a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes before the first administration to ensure homogeneity.
-
Keep the suspension stirring during the dosing procedure to prevent settling.
-
Protocol 2: Induction of an Endometriosis Model in Mice
This protocol is a generalized procedure and should be adapted based on institutional guidelines and specific research goals.
-
Animal Model: Immunodeficient mice (e.g., SCID or NOD/SCID) are often used for implanting human endometrial tissue.[10]
-
Donor Tissue: Human endometrial tissue from biopsies or hysterectomies (with appropriate ethical approval and patient consent).
-
Procedure:
-
Mince the donor endometrial tissue into small fragments (approximately 1-2 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the abdominal wall.
-
Suture the endometrial fragments to the peritoneum or other desired locations within the peritoneal cavity.
-
Alternatively, inject a suspension of endometrial fragments into the peritoneal cavity.
-
Close the incision with sutures or surgical clips.
-
Allow several weeks for the endometriotic lesions to establish and grow before initiating treatment. Lesion development can be monitored using imaging techniques or at the study endpoint.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vivo dosage optimization workflow.
Caption: Troubleshooting decision tree for poor efficacy.
References
- 1. siRNA-based breast cancer therapy by suppressing 17β-hydroxysteroid dehydrogenase type 1 in an optimized xenograft cell and molecular biology model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Evaluation of inhibitors for 17beta-hydroxysteroid dehydrogenase type 1 in vivo in immunodeficient mice inoculated with MCF-7 cells stably expressing the recombinant human enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models [mdpi.com]
- 8. A Novel Radioligand Reveals Tissue Specific Pharmacological Modulation of Glucocorticoid Receptor Expression with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]
- 10. Rodent Animal Models of Endometriosis-Associated Pain: Unmet Needs and Resources Available for Improving Translational Research in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
Linustedastat Technical Support Center: Troubleshooting Experimental Variability
Welcome to the technical support center for Linustedastat. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our in vitro 17β-HSD1 inhibition assays with this compound. What are the potential causes?
A1: High variability in 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition assays can arise from several factors. These include the purity and handling of the recombinant enzyme, the solubility and stability of both the substrate (e.g., estrone) and this compound, and the precise concentration of the cofactor (NADPH). Since 17β-HSD1 is a lipid-associated protein, its handling and the assay buffer composition are critical. Inconsistent incubation times and temperatures can also significantly impact results. Furthermore, the method used to detect the conversion of estrone (B1671321) to estradiol (B170435) is a major source of variability.
Q2: Our cell-based assays show inconsistent inhibition of estradiol production by this compound. What troubleshooting steps can we take?
A2: Inconsistent results in cell-based assays can be due to several factors. Firstly, ensure the consistent health and passage number of your chosen cell line (e.g., T-47D). Variability in cell density at the time of treatment can alter the effective concentration of the inhibitor. The final concentration of the vehicle (e.g., DMSO) used to dissolve this compound should be kept low and constant across all wells, as it can affect cell health and enzyme activity. It is also crucial to confirm that the cells are expressing sufficient levels of 17β-HSD1. Finally, the method for measuring estradiol in the cell culture supernatant is critical and prone to variability.
Q3: Why did the Phase II ELENA clinical trial for this compound in endometriosis not meet its primary endpoint of pain reduction?
A3: The Phase II ELENA study, a randomized, double-blind, placebo-controlled trial, did not demonstrate a statistically significant difference in pain relief between this compound and placebo in women with moderate to severe endometriosis-related pain.[1] While the exact reasons for this outcome are multifaceted and not fully disclosed, potential factors could include the complexity of endometriosis pain, which may not be solely driven by local estradiol production in all patients. Other contributing factors might be patient-to-patient variability in drug metabolism, the local concentration of the drug at the target tissue, or the presence of other pain-generating mechanisms.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in 17β-HSD1 Enzyme Inhibition Assays
This guide addresses common issues leading to variable IC50 values for this compound in biochemical assays.
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Aliquot recombinant 17β-HSD1 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the assay buffer contains appropriate stabilizers if necessary. |
| Substrate/Inhibitor Solubility | Prepare fresh stock solutions of estrone and this compound in an appropriate solvent like DMSO. Ensure complete solubilization before diluting into the assay buffer. Keep the final solvent concentration low and consistent across all assays (e.g., <0.5%). |
| Cofactor Degradation | Prepare fresh NADPH solutions for each experiment as it can degrade over time. Store NADPH stock solutions in the dark and on ice. |
| Assay Conditions | Strictly control incubation time and temperature. Use a calibrated incubator or water bath. Ensure consistent mixing of reagents. |
| Detection Method Variability | If using radiometric assays with TLC or HPLC, ensure consistent spotting, elution, and quantification. For mass spectrometry-based detection, meticulous sample preparation and instrument calibration are essential. |
Guide 2: High Variability in Estradiol Measurement
Accurate measurement of estradiol is fundamental to assessing this compound's efficacy. The following table summarizes sources of variability and mitigation strategies.
| Source of Variability | Mitigation Strategy |
| Assay Sensitivity | For low estradiol concentrations (e.g., in cell culture supernatants or specific in vivo models), use highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] Immunoassays may lack the required sensitivity and specificity at low concentrations.[2][4] |
| Calibration Bias | Ensure proper calibration of the measurement instrument using certified reference materials. Different assays can have significant calibration bias, leading to inter-laboratory variability.[2] |
| Sample Handling | Hemolyzed or lipemic samples can interfere with measurements.[4] Follow standardized procedures for sample collection, processing, and storage. |
| Protein Binding | Ensure the assay protocol includes a step to release protein-bound estradiol for accurate measurement of total estradiol.[4] |
Experimental Protocols
Protocol 1: In Vitro 17β-HSD1 Inhibition Assay (Radiometric)
This protocol is adapted from methodologies described for 17β-HSD1 inhibitors.[5][6]
-
Enzyme Preparation : Use purified recombinant human 17β-HSD1.
-
Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
NADPH (final concentration, e.g., 100 µM)
-
This compound at various concentrations (or vehicle control)
-
[3H]-Estrone (final concentration, e.g., 100 nM)
-
-
Initiate Reaction : Add the 17β-HSD1 enzyme to the reaction mixture to start the reaction.
-
Incubation : Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction : Terminate the reaction by adding an excess of unlabeled estrone and estradiol.
-
Extraction : Extract the steroids using an organic solvent (e.g., diethyl ether).
-
Separation : Evaporate the solvent and redissolve the residue. Separate [3H]-estrone and [3H]-estradiol using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification : Quantify the amount of [3H]-estradiol formed using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cell-Based Estradiol Production Assay
This protocol is based on methods used for evaluating 17β-HSD1 inhibitors in a cellular context.[7]
-
Cell Culture : Seed T-47D breast cancer cells in a 24-well plate and allow them to adhere overnight.
-
Steroid-Free Medium : Replace the medium with one containing dextran-coated charcoal-stripped fetal bovine serum to remove endogenous steroids.
-
Treatment : Treat the cells with varying concentrations of this compound (or vehicle control) for 24 hours.
-
Substrate Addition : Add estrone (e.g., 10 nM final concentration) to the wells and incubate for another 24 hours.
-
Sample Collection : Collect the cell culture supernatant.
-
Estradiol Measurement : Measure the concentration of estradiol in the supernatant using a highly sensitive and specific method such as LC-MS/MS.
-
Data Analysis : Determine the effect of this compound on estradiol production relative to the vehicle control.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for a radiometric 17β-HSD1 inhibition assay.
Logical Troubleshooting Flow for High Variability
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. High variability in serum estradiol measurements in men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. Structural Basis for Species Specific Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Computational Study and Biological Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Linustedastat Degradation and Stability
Disclaimer: Information regarding the specific degradation pathways of Linustedastat is not extensively available in public literature. The following troubleshooting guide and frequently asked questions are based on the known chemical structure of this compound and established principles of drug degradation affecting its core functional groups: a steroidal backbone, an amide linkage, an oxime group, and fluorinated aromatic rings. The pathways and protocols provided are intended as a foundational guide for researchers to develop and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: I am observing a loss of this compound purity in my samples over time. What are the potential causes?
A loss of purity, often observed as new peaks in chromatographic analysis, can be attributed to chemical degradation. For a molecule with the complexity of this compound, several factors could be at play:
-
Hydrolysis: The amide and oxime functional groups in this compound are susceptible to hydrolysis, which is the cleavage of these bonds by water. This process can be accelerated by acidic or basic conditions.
-
Oxidation: The steroidal nucleus and other parts of the molecule may be sensitive to oxidative degradation, which can be initiated by exposure to air (oxygen), peroxides, or certain metal ions.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) light, can provide the energy needed to induce degradation reactions, especially involving the aromatic rings.
To identify the specific cause, a forced degradation study is recommended, where the drug substance is exposed to various stress conditions (acid, base, peroxide, heat, light) in a controlled manner.
Q2: My this compound solution has developed a yellow tint. What does this indicate?
A change in color, such as the appearance of a yellow tint, is often an indicator of degradation. This can result from the formation of new chemical entities (degradants) that absorb light in the visible spectrum. Photodegradation of aromatic compounds, for instance, can lead to colored byproducts. It is crucial to characterize these degradants to understand the degradation pathway and ensure the quality of your experimental results.
Q3: How should I prepare and store my this compound stock solutions to minimize degradation?
To ensure the stability of your this compound solutions, consider the following best practices:
-
Solvent Selection: Use high-purity, anhydrous solvents when possible. If aqueous buffers are necessary, prepare them fresh and consider degassing to remove dissolved oxygen.
-
pH Control: Maintain the pH of your solution within a neutral and stable range, as both acidic and basic conditions can catalyze hydrolysis.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of all potential degradation reactions. For short-term storage, refrigeration (2-8°C) may be adequate.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is essential for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is a commonly used and effective technique. For the identification of unknown degradation products, coupling the liquid chromatography system to a mass spectrometer (LC-MS) is highly recommended.
Potential Degradation Pathways
Based on the functional groups present in this compound, the following degradation pathways are plausible:
Pathway 1: Hydrolysis of the Amide Bond
The amide linkage in the side chain of this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield a carboxylic acid derivative of the steroidal core and the corresponding amine.
Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the oral bioavailability of poorly soluble compounds like Linustedastat.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of a compound?
The oral bioavailability of a drug is primarily influenced by its aqueous solubility and intestinal permeability.[1] Other significant factors include first-pass metabolism (drug metabolism in the gut wall and liver before reaching systemic circulation), drug dissolution rate from its dosage form, and susceptibility to efflux transporters.[1][2] For poorly water-soluble drugs, the dissolution rate is often the rate-limiting step for absorption.[1]
Q2: What are the initial steps to consider when formulating a poorly soluble drug for oral administration?
The initial steps involve characterizing the physicochemical properties of the drug, such as its solubility, permeability (often classified by the Biopharmaceutics Classification System - BCS), crystalline form (polymorphism), and particle size.[3][4] Based on this characterization, initial formulation strategies can be selected. Common starting points include particle size reduction (micronization or nanosizing) to increase the surface area for dissolution and exploring the use of solubility-enhancing excipients.[3][5]
Q3: What are amorphous solid dispersions (ASDs) and how do they improve bioavailability?
Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a polymer matrix.[6][7] This approach enhances bioavailability by overcoming the dissolution rate limitations of crystalline drugs.[7] The amorphous form of the drug has a higher apparent solubility and can lead to supersaturated concentrations in the gastrointestinal tract, which increases the driving force for absorption.[7]
Q4: Can you explain what Self-Emulsifying Drug Delivery Systems (SEDDS) are?
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions when introduced into aqueous phases under gentle agitation.[4][8] For poorly soluble drugs, SEDDS can improve oral bioavailability by presenting the drug in a solubilized form, increasing lymphatic transport, and potentially reducing first-pass metabolism.[3][8]
Troubleshooting Guide
Q5: My compound shows poor dissolution in vitro. What are the next steps?
If your compound exhibits poor dissolution, consider the following troubleshooting steps:
-
Particle Size Reduction: Is the particle size of your active pharmaceutical ingredient (API) optimized? Techniques like micronization or nanomilling can significantly increase the surface area and, consequently, the dissolution rate.[3][5]
-
Formulation with Surfactants: Have you tried incorporating surfactants into your formulation? Surfactants can improve the wettability of the drug particles and enhance solubility.[6][9]
-
Amorphous Solid Dispersions: For crystalline compounds with high melting points, formulating an amorphous solid dispersion (ASD) with a suitable polymer can prevent recrystallization and maintain a higher energy state for improved dissolution.[6][7]
-
Salt Formation: If your compound is ionizable, forming a salt can significantly improve its solubility and dissolution rate.[10]
Q6: The in vitro dissolution of my formulation is adequate, but the in vivo bioavailability remains low. What could be the issue?
When in vitro dissolution does not translate to in vivo bioavailability, several factors could be at play:
-
Permeability Issues: The drug may have low intestinal permeability. Consider conducting a Caco-2 permeability assay to assess this. If permeability is low, strategies like using permeation enhancers or lipid-based formulations (e.g., SEDDS) may be necessary.[11]
-
First-Pass Metabolism: The drug could be undergoing extensive first-pass metabolism in the gut wall or liver.[2] In this case, co-administration with inhibitors of relevant metabolic enzymes (if ethically and clinically feasible) or using formulation strategies that promote lymphatic absorption (like SEDDS) could be beneficial.[3]
-
Efflux Transporters: The drug might be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells. Investigating this through in vitro models and potentially co-administering a P-gp inhibitor in preclinical studies can provide insights.
-
In Vivo Precipitation: The drug may be precipitating in the gastrointestinal tract after dissolution from the formulation. The "spring and parachute" approach, where a supersaturated state is achieved and maintained by precipitation inhibitors (polymers), can be a useful strategy.[7]
Q7: My amorphous solid dispersion (ASD) formulation is unstable and recrystallizes over time. How can I address this?
Recrystallization of an ASD is a common challenge. To improve stability:
-
Polymer Selection: Ensure the chosen polymer has good miscibility with the drug and a high glass transition temperature (Tg). A combination of polymers can sometimes offer better stability.[6][7]
-
Drug Loading: High drug loading increases the risk of recrystallization.[6] It may be necessary to reduce the drug-to-polymer ratio.
-
Addition of Surfactants: Surfactants can be included in the ASD formulation to inhibit recrystallization.[6]
-
Storage Conditions: Store the ASD under controlled temperature and humidity conditions to minimize molecular mobility and prevent moisture-induced phase separation.
Data Presentation
Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability
| Formulation Strategy | Mechanism of Action | Key Advantages | Potential Challenges |
| Micronization/Nanosizing | Increases surface area for dissolution.[3][5] | Simple and widely applicable. | Can lead to particle agglomeration; may not be sufficient for very poorly soluble drugs. |
| Amorphous Solid Dispersions (ASDs) | Maintains the drug in a high-energy amorphous state, increasing apparent solubility and dissolution rate.[7] | Significant bioavailability enhancement is possible. | Physical instability (recrystallization); potential for low drug loading.[6] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Presents the drug in a solubilized form in a lipidic carrier, forming a microemulsion in the GI tract.[4][8] | Can enhance both solubility and permeability; may reduce food effects and first-pass metabolism.[3] | Potential for GI side effects; chemical instability of the drug in the formulation. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within a water-soluble cyclodextrin, improving solubility.[3][12] | High solubility enhancement. | Can be limited by the stoichiometry of the complex and the size of the drug molecule. |
| Salt Formation | Converts an ionizable drug to a more soluble salt form.[9][10] | Simple and cost-effective. | Only applicable to ionizable drugs; risk of converting back to the less soluble free form in the GI tract. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: Prepare a dissolution medium that simulates the relevant gastrointestinal fluid (e.g., Simulated Gastric Fluid (SGF) or Simulated Intestinal Fluid (SIF)).
-
Procedure: a. Place the formulated drug product (e.g., tablet, capsule, or powder) into the dissolution vessel containing the pre-warmed dissolution medium (37°C ± 0.5°C). b. Rotate the paddle at a specified speed (e.g., 50 or 75 RPM). c. At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer, which typically takes 21 days.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). b. Add the drug solution to the apical (A) side of the monolayer. c. At specified time intervals, collect samples from the basolateral (B) side. d. To assess efflux, also perform the experiment in the B-to-A direction.
-
Analysis: Quantify the drug concentration in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: A hypothetical signaling pathway for a therapeutic drug.
Caption: Workflow for assessing the oral bioavailability of a new formulation.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Amorphous Solid Dispersions: Preformulation, Formulation Strategies, Technological Advancements and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 10. colorcon.com [colorcon.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
A Comparative Analysis of Linustedastat and Other 17β-HSD1 Inhibitors for Estrogen-Dependent Disease Research
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and signaling pathways of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors, with a focus on Linustedastat.
The enzyme 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) plays a pivotal role in the biosynthesis of potent estrogens, specifically in the conversion of estrone (B1671321) (E1) to the highly active estradiol (B170435) (E2). This enzymatic step is a critical driver in the progression of estrogen-dependent diseases such as endometriosis and breast cancer. Consequently, the development of 17β-HSD1 inhibitors has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of this compound (formerly FOR-6219/OG-6219), a steroidal 17β-HSD1 inhibitor, and other notable inhibitors, supported by available experimental data and detailed methodologies.
Performance Comparison of 17β-HSD1 Inhibitors
This compound, a steroidal compound derived from estrone, was under development for the treatment of endometriosis.[1] It works by preventing the formation of estradiol from estrone, thereby exerting antiestrogenic effects.[1] While it showed promise in early clinical trials, its development was halted during Phase 2. This section compares the available data on this compound with other preclinical and clinical 17β-HSD1 inhibitors.
Table 1: Comparative Inhibitory Activity of 17β-HSD1 Inhibitors
| Inhibitor | Chemical Class | Target | IC50 Value | Assay System | Reference |
| This compound (FOR-6219) | Steroidal | 17β-HSD1 | Not Publicly Available | - | - |
| PBRM | Steroidal (irreversible) | 17β-HSD1 | 68 nM | E1 to E2 conversion | |
| 83 nM | T-47D cells | [2] | |||
| PBRM Derivative | Steroidal (irreversible) | 17β-HSD1 | 2.05 - 5.25 nM | T-47D cells ([14C]-E1 & [3H]-E1) | [3] |
| Compound 6 | Non-steroidal (Benzothiazole) | 17β-HSD1 | 44 nM | E1 to E2 conversion | [4] |
| Compound 21 | Non-steroidal (Benzothiazole) | 17β-HSD1 | 243 nM | E1 to E2 conversion | [4] |
| STX1040 | Non-steroidal | 17β-HSD1 | Preclinical evaluation completed | - | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Selectivity Profile of PBRM
| Off-Target Enzyme | Inhibition by PBRM | Reference |
| 17β-HSD2 | No | [2] |
| 17β-HSD7 | No | [2] |
| 17β-HSD12 | No | [2] |
| CYP3A4 | No | [2] |
| CYP2D6 | No | [2] |
Note: A detailed public selectivity profile for this compound is not available.
Table 3: Comparative Pharmacokinetic Parameters
| Inhibitor | Species | Dosing | T 1/2 | Bioavailability (F) | Key Findings | Reference |
| This compound (FOR-6219) | Human (Phase 1a) | Oral (single & multiple ascending doses) | 16-18 hours | Dose-proportional exposure | Safe and well-tolerated; no significant food effect. Potential for once-daily dosing. Did not induce systemic estrogen deficiency. | [6][7] |
| PBRM | Mouse | Subcutaneous (14.7 mg/kg) | 3.4 hours | 65% | - | [8] |
| Oral | - | 33% | Well-tolerated with no apparent toxicity. | [8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating 17β-HSD1 inhibitors.
Caption: Estrogen biosynthesis pathway and the mechanism of 17β-HSD1 inhibitors.
Caption: General workflow for the preclinical evaluation of 17β-HSD1 inhibitors.
Detailed Experimental Protocols
17β-HSD1 Enzyme Inhibition Assay (Cell-Free)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 17β-HSD1.
Materials:
-
Recombinant human 17β-HSD1 enzyme
-
[14C]-Estrone (substrate)
-
NADPH (cofactor)
-
Test inhibitor (e.g., this compound, PBRM)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:ethyl acetate, 4:1 v/v)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, NADPH (final concentration, e.g., 200 µM), and the test inhibitor at various concentrations.
-
Initiate the reaction by adding recombinant 17β-HSD1 enzyme.
-
Add [14C]-Estrone (final concentration, e.g., 100 nM) to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of unlabeled estrone and estradiol in ethyl acetate.
-
Vortex vigorously to extract the steroids into the organic phase. Centrifuge to separate the phases.
-
Spot the organic extract onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate [14C]-Estrone from the product, [14C]-Estradiol.
-
Visualize the spots under UV light and scrape the corresponding silica (B1680970) gel into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion of estrone to estradiol for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based 17β-HSD1 Inhibition Assay (T-47D Human Breast Cancer Cells)
Objective: To assess the ability of a test compound to inhibit 17β-HSD1 activity in a cellular context.
Materials:
-
T-47D human breast cancer cell line
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phenol (B47542) red-free medium with charcoal-stripped FBS
-
[3H]-Estrone
-
Test inhibitor
-
96-well cell culture plates
Procedure:
-
Seed T-47D cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24 hours to deplete endogenous steroids.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 2 hours).
-
Add [3H]-Estrone to each well and incubate for an additional period (e.g., 4 hours) at 37°C.
-
Collect the cell culture supernatant.
-
Separate the radiolabeled estrone and estradiol in the supernatant using a validated method such as TLC or HPLC with radiodetection.
-
Quantify the amount of [3H]-Estradiol formed.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value as described in the cell-free assay protocol.
In Vivo Endometriosis Xenograft Model
Objective: To evaluate the in vivo efficacy of a 17β-HSD1 inhibitor in a mouse model of endometriosis.
Materials:
-
Female immunodeficient mice (e.g., athymic nude mice)
-
Human endometrial tissue or endometriosis lesions obtained from patients with informed consent
-
Estrone pellets or daily injections
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, subcutaneous injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Surgically ovariectomize the mice to remove endogenous estrogen production.
-
Implant a slow-release estrone pellet subcutaneously or administer daily estrone injections to provide a systemic source of the 17β-HSD1 substrate.
-
Subcutaneously or intraperitoneally implant fragments of human endometrial or endometriotic tissue into the mice.
-
Allow the xenografts to establish and grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing regimen and route of administration.
-
Measure the size of the endometriotic lesions with calipers at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the lesions for weight measurement and histological analysis.
-
Analyze the data to determine the effect of the inhibitor on lesion growth compared to the control group.
Conclusion
The landscape of 17β-HSD1 inhibitors presents a compelling area of research for estrogen-dependent diseases. While this compound's clinical development for endometriosis has been discontinued (B1498344) due to not meeting its primary efficacy endpoint, the preclinical data on other inhibitors, such as the irreversible inhibitor PBRM, demonstrate the potential of this therapeutic approach.[10] The provided experimental protocols offer a foundational framework for the continued investigation and comparison of novel 17β-HSD1 inhibitors. Future research should focus on developing inhibitors with high potency, selectivity, and favorable pharmacokinetic profiles to overcome the challenges faced by previous candidates and to unlock the full therapeutic potential of targeting 17β-HSD1.
References
- 1. OG-6219 / Organon [delta.larvol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. novoholdings.dk [novoholdings.dk]
- 8. Pharmacokinetic profile of PBRM in rodents, a first selective covalent inhibitor of 17β-HSD1 for breast cancer and endometriosis treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organon.com [organon.com]
Linustedastat: A Comparative Analysis of its Selectivity for 17β-HSD1 Over Other Hydroxysteroid Dehydrogenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linustedastat (also known as FOR-6219 and OG-6219) is an investigational small molecule inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[1][2] This enzyme plays a crucial role in the biosynthesis of potent estrogens, specifically by catalyzing the conversion of estrone (B1671321) (E1) to the more biologically active estradiol (B170435) (E2). By inhibiting 17β-HSD1, this compound aims to reduce local estrogen concentrations in target tissues, a therapeutic strategy being explored for estrogen-dependent conditions such as endometriosis.[3][4] This guide provides a comparative overview of the cross-reactivity of this compound with other hydroxysteroid dehydrogenase (HSD) enzymes, supported by detailed experimental protocols for assessing enzyme inhibition.
While specific quantitative data on the cross-reactivity of this compound against a comprehensive panel of HSD enzymes is not extensively available in the public domain, this guide synthesizes the current understanding of its primary target and provides the methodologies required to perform such comparative studies.
Data Presentation: Comparative HSD Enzyme Inhibition
A comprehensive analysis of a new drug candidate involves assessing its selectivity against related enzymes to understand its potential for off-target effects. Ideally, the inhibitory activity of this compound would be quantified against a panel of HSD enzymes. Although specific IC50 values for this compound against other HSD isoforms are not publicly available, the following table provides a template for how such comparative data would be presented.
| Enzyme Target | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |
| 17β-HSD1 | Data not available | Known 17β-HSD1 Inhibitor | e.g., 1-10 |
| 17β-HSD2 | Data not available | Selective 17β-HSD2 Inhibitor | >1000 |
| 11β-HSD1 | Data not available | Selective 11β-HSD1 Inhibitor | >1000 |
| 11β-HSD2 | Data not available | Selective 11β-HSD2 Inhibitor | >1000 |
| 3α-HSD | Data not available | Selective 3α-HSD Inhibitor | >1000 |
| 3β-HSD | Data not available | Selective 3β-HSD Inhibitor | >1000 |
Note: The table above is a template. Specific IC50 values for this compound are required from dedicated cross-reactivity studies to populate this table accurately. The "Reference Compound" column would include known selective inhibitors for each enzyme to validate the assay's performance.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition and selectivity. Below are representative protocols for conducting in vitro inhibition assays for key HSD enzymes.
Recombinant Human 17β-HSD1 Inhibition Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting the conversion of estrone to estradiol by human 17β-HSD1.
-
Materials:
-
Recombinant human 17β-HSD1 enzyme
-
Estrone (substrate)
-
NADPH (cofactor)
-
This compound
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4, containing 20% glycerol (B35011) and 1 mM EDTA)
-
96-well microtiter plates
-
Detection system (e.g., fluorescence plate reader or LC-MS/MS)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
In a 96-well plate, add the recombinant 17β-HSD1 enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of estrone and NADPH to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a quenching solution or by placing on ice).
-
Quantify the amount of estradiol produced. This can be done using a fluorescent-based detection kit or by LC-MS/MS analysis.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Recombinant Human 11β-HSD1 and 11β-HSD2 Inhibition Assays
-
Objective: To assess the cross-reactivity of this compound with human 11β-HSD1 and 11β-HSD2.
-
Materials:
-
Recombinant human 11β-HSD1 or 11β-HSD2 enzyme
-
Cortisone (B1669442) (substrate for 11β-HSD1) or Cortisol (substrate for 11β-HSD2)
-
NADPH (cofactor for 11β-HSD1) or NAD+ (cofactor for 11β-HSD2)
-
This compound
-
Assay buffer
-
Detection system (e.g., scintillation proximity assay, HTRF, or LC-MS/MS)
-
-
Procedure:
-
The assay procedure is similar to the 17β-HSD1 assay, with modifications to the substrate and cofactor.
-
For the 11β-HSD1 assay , use cortisone as the substrate and NADPH as the cofactor. The product to be measured is cortisol.
-
For the 11β-HSD2 assay , use cortisol as the substrate and NAD+ as the cofactor. The product to be measured is cortisone.
-
The detection of cortisol and cortisone can be performed using various methods, including competitive immunoassays (e.g., HTRF) or chromatographic separation and detection by mass spectrometry (LC-MS/MS).
-
Calculate the percent inhibition and determine the IC50 values as described for the 17β-HSD1 assay.
-
Conclusion
This compound is a targeted inhibitor of 17β-HSD1, an enzyme implicated in the local production of potent estrogens. While its clinical development for endometriosis has been a key focus, a thorough understanding of its selectivity profile is essential for a complete pharmacological characterization. The experimental protocols provided in this guide offer a framework for researchers to independently assess the cross-reactivity of this compound and other 17β-HSD1 inhibitors against a panel of related HSD enzymes. The generation of such comparative data is critical for advancing our understanding of the therapeutic potential and safety profile of this class of inhibitors.
References
Linustedastat: A Potent and Selective Positive Control for 17β-HSD1 Inhibition Assays
For researchers and scientists in drug development, the identification of robust and reliable positive controls is paramount for the validation of screening assays. In the context of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibition, Linustedastat (formerly FOR-6219/OG-6219) has emerged as a highly suitable reference compound. This guide provides a comparative overview of this compound's performance against other 17β-HSD1 inhibitors, supported by experimental data and detailed protocols.
This compound is a potent, orally active, and selective inhibitor of 17β-HSD1, an enzyme critical in the biosynthesis of the potent estrogen, estradiol (B170435), from its less active precursor, estrone (B1671321).[1][2] This mechanism of action makes 17β-HSD1 a key therapeutic target for estrogen-dependent diseases such as endometriosis and breast cancer.[3][4] The specificity and well-characterized inhibitory activity of this compound make it an excellent positive control for researchers working to identify new inhibitors of this enzyme.
Comparative Inhibitory Activity
The inhibitory potency of this compound against 17β-HSD1 has been demonstrated in various studies. While specific IC50 values for this compound are not always publicly available, data for closely related compounds from Forendo Pharma, the original developer, indicate high potency. For instance, the inhibitor FP4643, also developed by Forendo Pharma, has shown significant inhibition of 17β-HSD-1.[4][5]
Below is a comparison of the reported IC50 values for several 17β-HSD1 inhibitors, illustrating the landscape of compounds in this class.
| Compound | IC50 (nM) | Assay System | Reference |
| This compound (as FP4643) | Potent (exact value not disclosed) | Recombinant human 17β-HSD1 | [4][5] |
| PBRM | 68 | T-47D breast cancer cells (E1 as substrate) | [6][7] |
| CC-156 | 27 | T-47D breast cancer cells (E1 as substrate) | [6] |
| Compound 9 (dual inhibitor) | Nanomolar range | Not specified | [8] |
| BP-2 | 11,420 | Human placental 17β-HSD1 | [9] |
| 2-iodo-13α-estrone | 64 | Not specified | |
| 6-hydroxybenzothiophene derivative | 13 | Not specified | [10] |
Signaling Pathway of 17β-HSD1 in Estrogen Synthesis
The following diagram illustrates the role of 17β-HSD1 in the conversion of estrone to estradiol and the inhibitory action of this compound.
Caption: Inhibition of Estradiol Synthesis by this compound.
Experimental Protocol: In Vitro 17β-HSD1 Inhibition Assay (Radiometric Method)
This protocol outlines a common method for assessing the inhibitory activity of compounds against 17β-HSD1 using a radiometric approach.
1. Materials and Reagents:
-
Recombinant human 17β-HSD1 enzyme
-
[3H]-Estrone (substrate)
-
NADPH (cofactor)
-
This compound (positive control) and test compounds
-
Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., chloroform:ethyl acetate)
2. Assay Procedure:
-
Prepare serial dilutions of this compound and test compounds in the assay buffer.
-
In a microcentrifuge tube, add the assay buffer, recombinant 17β-HSD1 enzyme, and the inhibitor solution (this compound or test compound).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a solution containing [3H]-Estrone and NADPH.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled estrone and estradiol).
-
Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
Re-dissolve the residue in a small volume of solvent and spot it onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate [3H]-Estrone from the product, [3H]-Estradiol.
-
Visualize the separated steroids (e.g., using iodine vapor or UV light).
-
Scrape the spots corresponding to estrone and estradiol into separate scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of conversion of estrone to estradiol and determine the IC50 values for the inhibitors.
Experimental Workflow
The following diagram outlines the key steps in the radiometric 17β-HSD1 inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Pharmacological inhibition of 17β-hydroxysteroid dehydrogenase impairs human endometrial cancer growth in an orthotopic xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models [mdpi.com]
- 7. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First Dual Inhibitors of Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): Designed Multiple Ligands as Novel Potential Therapeutics for Estrogen-Dependent Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 17β-HSD1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Current knowledge of the multifunctional 17β-hydroxysteroid dehydrogenase type 1 (HSD17B1) - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Linustedastat's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of Linustedastat and alternative therapies. While preclinical data on the direct anti-proliferative effects of this compound in cancer cell lines is not extensively available in the public domain, this document summarizes its mechanism of action and compares it with established and emerging therapies that target estrogen-dependent pathways. The information is intended to provide a framework for researchers interested in the reproducibility and potential therapeutic applications of inhibiting 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).
Introduction to this compound and its Mechanism of Action
This compound (formerly known as OG-6219 or FOR-6219) is an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[1] This enzyme is crucial for the conversion of the less potent estrogen, estrone, into the highly potent estradiol (B170435).[1] By blocking this conversion, this compound aims to reduce local estradiol concentrations in target tissues, thereby exerting anti-proliferative effects in estrogen-dependent diseases.[2]
Initially developed for the treatment of endometriosis, its clinical development for this indication was discontinued (B1498344) following a Phase 2 trial that did not meet its primary efficacy endpoint.[3][4] However, this compound has also been under preclinical investigation for the treatment of breast and endometrial cancer.[1]
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: Mechanism of Action of this compound
Comparative Analysis of Anti-proliferative Effects
Due to the limited availability of public preclinical data on this compound's anti-proliferative effects in cancer models, this section focuses on a comparison with alternative therapeutic agents that also target the estrogen signaling pathway: Fulvestrant (an estrogen receptor antagonist) and Anastrozole (an aromatase inhibitor), as well as a class of drugs with a different mechanism, Histone Deacetylase (HDAC) inhibitors.
Quantitative Data on Anti-proliferative Activity
The following tables summarize the in vitro anti-proliferative activity of the comparator agents in various cancer cell lines.
Table 1: Anti-proliferative Activity of Fulvestrant
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 0.29 nM | [2] |
| MCF-7 | Breast Cancer | 9.4 nM | [5][6] |
Table 2: Anti-proliferative Activity of Anastrozole
| Cell Line | Cancer Type | IC50 Value / Effect | Reference |
| MCF-7aro | Breast Cancer | IC50 not reached (up to 500 nM) | [7] |
| MCF-7 | Breast Cancer | Significant cytotoxicity at 400 µg/mL | [3] |
Table 3: Anti-proliferative Activity of Selected HDAC Inhibitors
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Panobinostat | - | - | 5 nM (cell-free) | [8] |
| Romidepsin | - | - | 36 nM (HDAC1), 47 nM (HDAC2) (cell-free) | [8] |
| Belinostat | - | - | 27 nM (cell-free) | [8] |
| Mocetinostat | - | - | 0.15 µM (HDAC1) (cell-free) | [8] |
Experimental Protocols
This section outlines typical methodologies used to assess the anti-proliferative effects of therapeutic compounds in vitro.
Cell Proliferation Assays
A common method to evaluate the anti-proliferative effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay:
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Organon to acquire drug development company Forendo Pharma [pharmaceutical-technology.com]
- 3. organon.com [organon.com]
- 4. healthquill.com [healthquill.com]
- 5. femtechinsider.com [femtechinsider.com]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. Effects of Ulinastatin on Proliferation and Apoptosis of Breast Cancer Cells by Inhibiting the ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OG-6219 / Organon [delta.larvol.com]
A Comparative Analysis of Linustedastat and Alternative 17β-HSD1 Inhibitors for Endometriosis Research
For Researchers, Scientists, and Drug Development Professionals
Linustedastat (also known as OG-6219 and FOR-6219) is a steroidal inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme responsible for the conversion of the less potent estrogen, estrone, into the highly potent estradiol (B170435).[1] By blocking this conversion, this compound was developed to reduce local estradiol concentrations within endometriotic lesions, thereby potentially treating endometriosis-related pain without significantly altering systemic hormone levels.[2][3] However, in July 2025, Organon announced the discontinuation of the Phase II ELENA clinical trial for this compound in endometriosis, as it failed to demonstrate superior pain relief compared to placebo.[2][4][5][6][7][8][9]
This guide provides a comparative overview of the available information on this compound and two alternative 17β-HSD1 inhibitors, PBRM and "Compound 21," to aid researchers in the field. Due to the limited public availability of preclinical efficacy data for this compound, this comparison focuses on the mechanism of action and clinical trial outcomes for this compound, alongside the preclinical in vitro and in vivo data for the selected alternatives.
Data Presentation: A Comparative Overview
Quantitative preclinical efficacy data for this compound is not publicly available. The following tables summarize the available data for the alternative 17β-HSD1 inhibitors, PBRM and Compound 21. It is important to note that this data is derived from different studies and may not be directly comparable.
Table 1: In Vitro Efficacy of 17β-HSD1 Inhibitors
| Compound | Target | Assay Type | Cell Line / Enzyme Source | IC50 Value | Citation(s) |
| PBRM | 17β-HSD1 | DHEA to 5-diol conversion | T-47D human breast cancer cells | 0.77 µM | [3] |
| 17β-HSD1 | Estrone to Estradiol conversion | T-47D human breast cancer cells | 68 nM | [3] | |
| Compound 21 | 17β-HSD1 | Recombinant enzyme inhibition | Recombinant human 17β-HSD1 | 10 nM | [10][11] |
Table 2: In Vivo Efficacy of PBRM in a Non-Human Primate Model of Endometriosis
| Treatment Group | Dosage | Duration | Key Findings | Citation(s) |
| PBRM | 15 mg/kg (oral gavage) | 2 months | - Reduced the number of red and white endometriotic lesions. - Decreased the surface area of dense and filmy adhesions. - The total number of lesions/adhesions decreased in the PBRM-treated group, while it increased in the placebo group. | [12] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organon.com [organon.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Organon discontinues endometriosis drug after Phase II flunk [clinicaltrialsarena.com]
- 7. biopharmadive.com [biopharmadive.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. medcitynews.com [medcitynews.com]
- 10. Estrone C15 derivatives--a new class of 17beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An irreversible inhibitor of 17β-hydroxysteroid dehydrogenase type 1 inhibits estradiol synthesis in human endometriosis lesions and induces regression of the non-human primate endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to Linustedastat Combination Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linustedastat (formerly OG-6219/FOR-6219) is an investigational inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), an enzyme critical for the conversion of the less potent estrogen, estrone (B1671321), into the highly potent estradiol (B170435). By blocking this key step in local estrogen synthesis, this compound represents a targeted approach for hormone-receptor-positive (HR+) cancers, particularly breast and endometrial cancers, where it is currently under preclinical investigation. While clinical development of this compound for endometriosis was discontinued (B1498344) in July 2025, its mechanism remains highly relevant for oncology.
Acquired resistance to endocrine therapies is a major clinical challenge, often driven by the activation of alternative signaling pathways. This has led to a paradigm shift towards combination strategies to enhance therapeutic efficacy and overcome resistance. Although preclinical data on the synergistic combinations of this compound are not yet publicly available, this guide provides a comparative framework based on its mechanism of action. We will explore established synergistic combinations of mechanistically similar agents—aromatase inhibitors and selective estrogen receptor degraders (SERDs)—with other anti-cancer drugs. This guide aims to offer a data-supported perspective on potential synergistic pairings for this compound and to provide detailed experimental frameworks for their evaluation.
Mechanism of Action: this compound and Estrogen Synthesis
This compound targets the final step in the local production of estradiol, a key driver of proliferation in HR+ cancers. The diagram below illustrates the estrogen synthesis pathway and the specific inhibitory action of this compound.
Caption: this compound inhibits 17β-HSD1, blocking estradiol synthesis and subsequent tumor proliferation.
Part 1: Synergistic Combinations with Agents Targeting Endocrine Resistance Pathways
Resistance to therapies that lower estrogen levels (like this compound or aromatase inhibitors) frequently involves the upregulation of mitogenic signaling pathways that can drive cell proliferation independently of the estrogen receptor (ER). The most well-characterized of these are the PI3K/AKT/mTOR and Cyclin D-CDK4/6-Rb pathways.
Targeting the CDK4/6-Rb Pathway
The CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle. In HR+ breast cancer, this pathway is often hyperactivated, leading to uncontrolled proliferation. CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib, have shown remarkable synergy with endocrine therapies.
Caption: Dual blockade of estrogen signaling and the CDK4/6 pathway prevents cell cycle progression.
Quantitative Data: Performance of Endocrine Therapy + CDK4/6 Inhibitors
The combination of aromatase inhibitors with CDK4/6 inhibitors has become a standard of care in HR+ advanced breast cancer, demonstrating significant improvements in progression-free survival (PFS).
| Combination Therapy | Cancer Type | Cell Line(s) | Preclinical Synergy Metric | Clinical Trial (Phase) | Median PFS (Combination) | Median PFS (Control) | Hazard Ratio (95% CI) |
| Ribociclib + Letrozole | HR+/HER2- Breast Cancer | N/A (Clinical) | N/A | MONALEESA-2 (III) | 25.3 months | 16.0 months | 0.56 (0.43-0.72) |
| Palbociclib + Fulvestrant (B1683766) | HR+/HER2- Breast Cancer | MCF-7 | Synergistic effect on metabolism and cell cycle arrest[1][2][3][4][5] | PALOMA-3 (III) | 9.2 months[2] | 3.8 months[2] | 0.42 (0.32-0.56) |
Note: Preclinical synergy for Ribociclib + Letrozole has been strongly demonstrated in glioblastoma models, with Combination Index (CI) values well below 1, indicating high synergy.[4][6][7][8][9]
Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another key survival pathway that, when activated (often through mutations in PIK3CA), can confer resistance to endocrine therapy. The mTOR inhibitor everolimus (B549166) and the AKT inhibitor capivasertib (B1684468) have shown synergy when combined with endocrine agents.
Caption: Dual blockade of the PI3K/AKT/mTOR pathway and ER signaling overcomes resistance.
Quantitative Data: Performance of Endocrine Therapy + PI3K/mTOR Pathway Inhibitors
The combination of the aromatase inhibitor exemestane (B1683764) with the mTOR inhibitor everolimus has demonstrated clear clinical benefits in patients who have become resistant to initial endocrine therapy.
| Combination Therapy | Cancer Type | Cell Line(s) | Preclinical Synergy Metric | Clinical Trial (Phase) | Median PFS (Combination) | Median PFS (Control) | Hazard Ratio (95% CI) |
| Everolimus + Exemestane | HR+/HER2- Breast Cancer | Endocrine-resistant cell lines | Restores hormone sensitivity[10] | BOLERO-2 (III) | 7.4 months[6][11][12] | 3.2 months[6][11][12] | 0.43 (p < 0.001)[13] |
| Capivasertib + Fulvestrant | HR+/HER2- Breast Cancer | ER+ endocrine-resistant cell lines | Superior to monotherapy, especially in PIK3CA-mutant or PTEN-loss cells[14][15] | FAKTION (II) | 10.3 months | 4.8 months | 0.58 (0.39-0.84) |
Part 2: Synergistic Combinations with Cytotoxic Agents
Combining endocrine therapy with traditional chemotherapy can also be a potent strategy. Endocrine agents can sensitize HR+ tumor cells to the cytotoxic effects of chemotherapy.
Combination with Taxanes (e.g., Docetaxel)
Fulvestrant, a SERD that downregulates the estrogen receptor, has shown synergistic effects with docetaxel (B913) both in vitro and in vivo.[3][7][11][16] This suggests that reducing the key survival signaling from the ER pathway makes cells more vulnerable to microtubule-targeting agents.
Quantitative Data: Preclinical Synergy of Fulvestrant and Docetaxel
| Cell Line | Cancer Type | IC50 Docetaxel (nM) | IC50 Fulvestrant (nM) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MCF-7 | ER+ Breast Cancer | ~3.5 | ~7.0 | < 1.0 | Synergy[3][7][11] |
| T-47D | ER+ Breast Cancer | ~4.0 | ~8.5 | < 1.0 | Synergy[3][7][11] |
Note: Specific CI values vary by experimental conditions. The consistent finding is a CI value below 1.0, indicating a synergistic interaction.[3][7][11]
Part 3: Experimental Protocols for Synergy Assessment
A robust evaluation of synergy is critical for the preclinical development of combination therapies. The following outlines a standard workflow for assessing the synergistic potential of this compound with other anti-cancer agents.
Experimental Workflow
Caption: A standard workflow for the preclinical evaluation of drug synergy from in vitro to in vivo.
Detailed Methodologies
1. Cell Viability and IC50 Determination:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, T-47D for ER+ breast cancer) should be used.
-
Assay: Cells are seeded in 96-well plates and treated with a serial dilution of each single agent for 72 hours. Cell viability is measured using assays like MTT or CellTiter-Glo.
-
Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) for each drug is calculated using non-linear regression.
2. Combination Synergy Analysis (Chou-Talalay Method):
-
Principle: This method provides a quantitative definition of synergy (Combination Index, CI < 1), additivity (CI = 1), and antagonism (CI > 1).[12][13][17] It is based on the median-effect equation derived from the mass-action law.[12][17]
-
Protocol:
-
Cells are treated with combinations of Drug A (e.g., this compound) and Drug B at a constant ratio (e.g., the ratio of their IC50s). A dilution series of the combination is tested.
-
Cell viability is measured as with the single-agent assays.
-
The data (dose and fractional effect) for single agents and the combination are entered into a software program like CompuSyn or CalcuSyn.
-
-
Output: The software calculates CI values at different effect levels (e.g., ED50, ED75, ED90). A CI < 1 indicates synergy.
3. In Vivo Tumor Growth Inhibition Studies:
-
Model: Immunocompromised mice bearing xenografts of a relevant cancer cell line (e.g., MCF-7) are used. Ovariectomized mice supplemented with estrone would be an appropriate model to test an agent like this compound.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
Partner drug alone
-
This compound + Partner drug
-
-
Analysis: Tumor volumes are measured over time. Synergy can be assessed by comparing the tumor growth inhibition (%TGI) of the combination group to the single-agent groups. A combination effect greater than the additive effects of the individual drugs suggests in vivo synergy.
While direct experimental data for this compound in combination with other anti-cancer agents is not yet available, a strong rationale exists for its synergistic potential. Based on its mechanism of inhibiting estradiol synthesis, this compound is well-positioned to be combined with agents that target the key pathways of endocrine resistance, such as the CDK4/6 and PI3K/AKT/mTOR pathways. Furthermore, analogous to the SERD fulvestrant, it holds promise for enhancing the efficacy of cytotoxic chemotherapies. The established clinical success of combining aromatase inhibitors and SERDs with targeted therapies provides a clear roadmap for the future development of this compound. The experimental protocols outlined in this guide offer a robust framework for quantitatively assessing these potential synergies and identifying the most promising combinations to advance toward clinical investigation for patients with HR+ cancers.
References
- 1. combosyn.com [combosyn.com]
- 2. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Combination treatment with fulvestrant and various cytotoxic agents (doxorubicin, paclitaxel, docetaxel, vinorelbine, and 5-fluorouracil) has a synergistic effect in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. punnettsquare.org [punnettsquare.org]
- 14. Combination of Everolimus and Exemestane Improves Survival for Women with Metastatic Breast Cancer | MD Anderson Cancer Center [mdanderson.org]
- 15. Exemestane and Everolimus combination treatment of hormone receptor positive, HER2 negative metastatic breast cancer: A retrospective study of 9 cancer centers in the Campania Region (Southern Italy) focused on activity, efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of Linustedastat: A Guide for Laboratory Professionals
For researchers and drug development professionals, the responsible management and disposal of investigational compounds like Linustedastat are critical for maintaining laboratory safety and environmental integrity. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a procedural framework based on established best practices for the disposal of pharmaceutical research compounds. Adherence to these general protocols, in conjunction with institution-specific guidelines, is paramount.
This compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1) being investigated for conditions like endometriosis.[1][2] As a compound under clinical investigation, it should be handled with care, assuming it may have hazardous properties until comprehensively characterized.
Core Principles of Chemical Waste Management
The foundation of safe disposal lies in a clear understanding of regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste from generation to disposal.[3] Laboratory personnel are the first line of defense in waste management and must be trained in hazard evaluation and proper disposal strategies.[4]
Step-by-Step Disposal Protocol for this compound
1. Waste Classification and Segregation:
The initial and most critical step is to determine if the this compound waste is hazardous. This assessment should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[5][6]
-
Solid Waste: All materials that have come into direct contact with this compound, including contaminated gloves, weigh boats, and other consumables, should be collected in a dedicated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[5] Avoid mixing with other solvent waste streams unless explicitly permitted by your institution's EHS office.[5]
-
Sharps Waste: Any sharps, such as needles or scalpels, contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.[5]
-
Empty Containers: Glass containers that held this compound should be rinsed and air-dried before disposal, with the rinsate collected as hazardous waste.[3] Labels on the empty containers should be defaced or removed.[3] However, if the compound is determined to be acutely toxic (a "P-listed" waste), the empty container must be managed as hazardous waste without rinsing.[3]
2. Container Labeling:
Proper labeling is crucial for safety and compliance.[7] All waste containers must be clearly and accurately labeled with:[5]
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"[5]
-
The physical state of the waste (e.g., solid, liquid)[5]
3. Storage of Waste:
Hazardous waste must be stored in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3][5][7] This area should be located at or near the point of waste generation and away from general laboratory traffic and drains.[3][7] Secondary containment, such as trays, should be used to mitigate potential leaks or spills.[4] There are limits on the volume of waste that can be accumulated (typically up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[3][7]
4. Arranging for Disposal:
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5] Do not dispose of this compound down the drain or in the regular trash.[5] The ultimate disposal method for most pharmaceutical waste is incineration at a licensed facility.[5][6]
Quantitative Data for Disposal Assessment
While specific data for this compound is not available, the following table outlines the types of information that are pertinent for a complete disposal assessment. Researchers should consult the manufacturer or supplier for a complete Safety Data Sheet (SDS) to populate these fields.
| Parameter | Information | Recommendations |
| Chemical Formula | C26H29F2N3O2[1] | Use for waste manifest and hazard assessment. |
| Molecular Weight | 453.53 g/mol [1] | Relevant for concentration calculations in waste streams. |
| Physical State | Solid | Handle with appropriate personal protective equipment to avoid dust inhalation. |
| Solubility | Soluble in DMSO | Consider the solvent when determining the appropriate waste stream for liquid waste. |
| Toxicity Data (e.g., LD50) | Not Publicly Available | Handle as a potentially toxic substance. Consult EHS for guidance. |
| Ecotoxicity Data | Not Publicly Available | Prevent release to the environment. Do not dispose of down the drain.[5] |
| RCRA Classification | To be determined in consultation with EHS | This will dictate the specific disposal pathway (e.g., hazardous waste codes). |
Experimental Protocols
Specific experimental protocols for the disposal of this compound have not been published. The disposal procedure itself is an operational protocol guided by regulatory requirements rather than a laboratory experiment. The key procedural steps are outlined in the "Step-by-Step Disposal Protocol for this compound" section above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal instructions.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. odu.edu [odu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistics for Handling Linustedastat
Disclaimer: A specific Safety Data Sheet (SDS) for Linustedastat is not publicly available. The following guidance is based on general best practices for handling potent, investigational pharmaceutical compounds and should be supplemented by a substance-specific risk assessment before any handling occurs.
This compound is an orally active inhibitor of 17β-hydroxysteroid dehydrogenase 1 (HSD17B1) that has been investigated for the treatment of endometriosis.[1][2][3] As with any investigational compound, particularly one that modulates hormone pathways, stringent safety protocols are necessary to protect researchers and laboratory personnel from potential exposure.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical barrier against exposure when handling compounds like this compound. The necessary PPE varies depending on the specific procedure being performed.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| Procedure | Required PPE |
| Weighing and Aliquoting (Dry Powder) | Double Chemotherapy-Rated Gloves, Disposable Gown (resistant to permeability), N95 or higher Respirator, Eye Protection (Goggles), Face Shield |
| Solution Preparation and Handling | Double Chemotherapy-Rated Gloves, Disposable Gown (resistant to permeability), Eye Protection (Goggles) |
| Administration (in vitro / in vivo) | Double Chemotherapy-Rated Gloves, Disposable Gown (resistant to permeability), Eye Protection (Safety Glasses with side shields) |
| Waste Disposal | Double Chemotherapy-Rated Gloves, Disposable Gown (resistant to permeability) |
Operational Procedures for Safe Handling
Adherence to established operational procedures is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
Operational Handling and Disposal Plan
| Phase | Procedure |
| Receiving and Storage | Inspect package for damage upon arrival. Store in a designated, clearly labeled, and secure location. Recommended storage is at -20°C for long-term (months to years) and 0-4°C for short-term (days to weeks).[2] |
| Preparation | All handling of dry powder (weighing, reconstituting) should be performed in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to prevent inhalation of aerosols.[4] Use disposable plastic-backed absorbent pads on work surfaces.[4] |
| Transportation | When moving this compound within the facility, use a sealed, shatterproof secondary container. The transport container should be clearly labeled with the contents and associated hazards.[4] |
| Spill Management | In case of a spill, secure the area immediately. Trained personnel wearing appropriate PPE (including a respirator for large spills of powder) should manage the cleanup using a spill kit designed for hazardous drugs.[5] Report all spills and exposures to the appropriate safety officer.[6] |
| Decontamination | Decontaminate all surfaces and equipment after use with a suitable cleaning agent. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, leak-proof, puncture-resistant container labeled as "Cytotoxic Waste" or "Hazardous Drug Waste".[5] |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated biohazard bag or container immediately after removal.[5][6] |
| Sharps (needles, syringes) | Dispose of directly into a designated sharps container without capping, clipping, or crushing.[6] |
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
